endo-BCN-Fmoc-L-Lysine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C32H36N2O6 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2S)-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H36N2O6/c35-30(36)29(17-9-10-18-33-31(37)39-19-27-25-11-3-1-2-4-12-26(25)27)34-32(38)40-20-28-23-15-7-5-13-21(23)22-14-6-8-16-24(22)28/h5-8,13-16,25-29H,3-4,9-12,17-20H2,(H,33,37)(H,34,38)(H,35,36)/t25-,26+,27?,29-/m0/s1 |
InChI Key |
SIGNVLQONFQEFM-JYZUEOAFSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to endo-BCN-Fmoc-L-Lysine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of endo-BCN-Fmoc-L-Lysine (CAS Number 1493802-95-1), a key reagent in the field of bioconjugation and chemical biology. This document details its physicochemical properties, core applications, and detailed protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Introduction
This compound is a specialized amino acid derivative designed for the site-specific incorporation of a bioorthogonal handle into peptides and proteins. It combines the structural backbone of L-lysine with two critical functional groups:
-
Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group that makes the amino acid perfectly suited for standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Nε-endo-BCN (endo-Bicyclo[6.1.0]nonyne) group: A strained alkyne moiety attached to the lysine (B10760008) side chain. This group is highly reactive towards azides in a catalyst-free "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][2]
This unique combination allows for the precise placement of a clickable BCN handle at a specific lysine position within a peptide sequence. The resulting BCN-modified peptide can then be efficiently and selectively conjugated to any azide-containing molecule, such as a therapeutic payload, a fluorescent dye, a targeting ligand, or another biomolecule, under mild, biocompatible conditions.[3] This makes it an invaluable tool for the construction of advanced bioconjugates like antibody-drug conjugates (ADCs), PROTACs, and molecular imaging agents.
Physicochemical and Technical Data
The properties of this compound are summarized below. Data has been compiled from various chemical suppliers and technical datasheets.
| Property | Value | Reference(s) |
| CAS Number | 1493802-95-1 | [2] |
| Molecular Formula | C₃₂H₃₆N₂O₆ | |
| Molecular Weight | 544.64 g/mol | |
| Appearance | White to off-white powder/crystal | |
| Purity | Typically >95% (HPLC) | |
| Solubility | Soluble in DMF, DCM | |
| Storage Conditions | Store at -20°C, under inert gas (Argon), protected from light and moisture. | [2] |
| Synonyms | N⁶-[[(1α,8α,9β)-Bicyclo[6.1.0]non-4-yn-9-ylmethoxy]carbonyl]-N²-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine |
Core Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary utility of this reagent is to enable SPAAC, a bioorthogonal reaction that forms a stable triazole linkage between the BCN alkyne and an azide (B81097).[] This reaction is central to many modern bioconjugation strategies.
Key Features of SPAAC:
-
Biocompatibility: The reaction proceeds efficiently at physiological temperature and pH without the need for a cytotoxic copper catalyst.
-
High Specificity: The BCN and azide groups react exclusively with each other, ignoring other functional groups present in complex biological samples.
-
Quantitative Yields: The reaction is highly efficient, often resulting in high yields of the desired conjugate.
-
Kinetics: The endo isomer of BCN is known to be highly reactive. The second-order rate constants for SPAAC reactions involving BCN are generally in the range of 0.2 to 0.5 M⁻¹s⁻¹.
Experimental Protocols
The following sections provide detailed, representative methodologies for the use of this compound.
Protocol 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support resin using standard Fmoc chemistry.
Materials and Reagents:
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the resin (e.g., 0.1 mmol scale) in DMF for 1 hour in the reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add a fresh 20% piperidine solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent like HBTU/HOBt (2.9 eq.) in DMF. Add DIPEA (6 eq.) to activate the carboxylic acid. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the vessel at room temperature for 2-4 hours. To ensure complete coupling, a ninhydrin (B49086) test can be performed. If the test is positive (indicating free amines), the coupling step can be repeated.
-
Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection and Cleavage: Once synthesis is complete, perform a final N-terminal Fmoc deprotection (Step 2). The peptide is then cleaved from the resin and side-chain protecting groups are removed using a suitable cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) for 2-3 hours.
-
Peptide Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify using reverse-phase HPLC (RP-HPLC). Confirm the identity and purity by mass spectrometry.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of a purified BCN-containing peptide to an azide-functionalized molecule (e.g., a small molecule drug, fluorophore, or biotin (B1667282) tag).
Materials and Reagents:
-
Purified, lyophilized BCN-modified peptide
-
Azide-functionalized payload molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable amine-free buffer.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) or DMF to dissolve reagents.
-
Purification system (e.g., RP-HPLC or size-exclusion chromatography).
Procedure:
-
Reagent Preparation:
-
Dissolve the BCN-modified peptide in the reaction buffer (e.g., PBS) to a final concentration of 1-5 mg/mL.
-
Prepare a concentrated stock solution (e.g., 10-50 mM) of the azide-functionalized payload in DMSO.
-
-
Conjugation Reaction:
-
To the solution of the BCN-peptide, add the azide-payload stock solution. A 2 to 5-fold molar excess of the azide payload over the peptide is a common starting point to drive the reaction to completion.
-
Note: The final concentration of DMSO in the reaction mixture should be kept low (ideally <10% v/v) to maintain the solubility and integrity of the peptide.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by LC-MS to observe the formation of the product, which will have a molecular weight equal to the sum of the two reactants.
-
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate to remove unreacted payload and any byproducts. RP-HPLC is typically effective for peptide-small molecule conjugates.
-
-
Characterization:
-
Confirm the identity, purity, and integrity of the final conjugate using mass spectrometry and analytical HPLC.
-
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
A primary application for this technology is the site-specific synthesis of ADCs. By incorporating an unnatural amino acid like endo-BCN-L-Lysine into an antibody sequence (via recombinant expression), a precise location for drug conjugation is created. This allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is critical for predictable pharmacology and a clear therapeutic window.
Conclusion
This compound is a powerful and versatile chemical tool for modern drug development and chemical biology. Its compatibility with standard Fmoc-SPPS allows for the straightforward, site-specific installation of a highly reactive BCN group into synthetic peptides. The subsequent ability to perform catalyst-free, bioorthogonal SPAAC reactions provides a robust and efficient method for creating well-defined, homogeneous bioconjugates for therapeutic and diagnostic applications.
References
An In-Depth Technical Guide to endo-BCN-Fmoc-L-Lysine: A Key Reagent in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of endo-BCN-Fmoc-L-Lysine, a critical bifunctional linker used in advanced bioconjugation strategies. We will delve into its chemical properties, core applications in copper-free click chemistry, and provide detailed experimental protocols for its use in peptide synthesis and the construction of complex biomolecules like Antibody-Drug Conjugates (ADCs).
Core Concepts and Chemical Properties
This compound is an amino acid derivative designed for bioorthogonal chemistry and solid-phase peptide synthesis (SPPS). Its structure is built upon an L-Lysine core, which is modified with two key functional groups:
-
endo-Bicyclononyne (BCN): A strained cyclic alkyne attached to the lysine (B10760008) side-chain (ε-amine). The significant ring strain of the BCN group allows it to react rapidly and specifically with azide-containing molecules through a catalyst-free reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly efficient and bioorthogonal, meaning it proceeds with high selectivity in complex biological environments without interfering with native biochemical processes.[1][2][3]
-
Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group attached to the α-amine of the lysine. The Fmoc group is standard in solid-phase peptide synthesis, allowing for the stepwise assembly of peptide chains. It can be cleanly removed with a mild base to allow for the coupling of the next amino acid in the sequence.[4]
This dual functionality makes this compound a versatile tool for site-specifically incorporating a clickable handle into a synthetically generated peptide or protein.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized below for easy reference.
| Property | Value | References |
| Molecular Formula | C₃₂H₃₆N₂O₆ | [2][3] |
| Molecular Weight | 544.64 g/mol | [2] |
| CAS Number | 1493802-95-1 | [3][5] |
| Appearance | Off-white powder | [5] |
| Solubility | Soluble in DMF, DCM | [5] |
| Storage Conditions | -20°C, keep dry and dark | [3][5] |
Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary utility of the BCN moiety is its participation in SPAAC, a cornerstone of copper-free click chemistry. This reaction is a type of Huisgen [3+2] dipolar cycloaddition between the strained alkyne (the dipolarophile) and an azide (B81097) (the 1,3-dipole). The reaction proceeds through a concerted mechanism, forming a stable triazole linkage. The high ring strain of the BCN group significantly lowers the activation energy of the cycloaddition, obviating the need for the cytotoxic copper(I) catalyst required in traditional click chemistry (CuAAC).[6][7]
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound into a peptide sequence and its subsequent use in a bioconjugation reaction.
Protocol 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard procedure for incorporating this compound into a growing peptide chain on a solid support using an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HCTU (or similar)
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel of the synthesizer.
-
Fmoc Deprotection: Remove the Fmoc group from the resin (or the previously coupled amino acid) by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Coupling:
-
Prepare the coupling solution by dissolving this compound (3-5 equivalents relative to resin loading), HCTU (3-5 eq.), and DIEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 45-60 minutes at room temperature. Microwave-assisted protocols can significantly shorten this time.[8]
-
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection & Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection (if required). Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude BCN-containing peptide using reverse-phase HPLC.
Protocol 2: SPAAC Bioconjugation to an Azide-Modified Protein
This protocol provides a general method for conjugating a BCN-functionalized peptide (synthesized as per Protocol 3.1) to a protein that has been modified to contain an azide group.
Materials:
-
Purified BCN-containing peptide
-
Purified azide-modified protein (e.g., an antibody)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer
-
Solvent: Anhydrous DMSO (for dissolving the peptide)
-
Spin desalting columns or size-exclusion chromatography system for purification
Methodology:
-
Reagent Preparation:
-
Dissolve the BCN-containing peptide in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Ensure the azide-modified protein is in an appropriate reaction buffer at a known concentration (e.g., 1-5 mg/mL).
-
-
SPAAC Reaction:
-
In a reaction tube, add the azide-modified protein solution.
-
Add the BCN-peptide stock solution to the protein. A 5- to 20-fold molar excess of the BCN-peptide over the protein is a typical starting point for optimization.
-
Note: Keep the final DMSO concentration below 5% (v/v) to avoid protein denaturation.
-
Gently mix the components.
-
-
Incubation: Incubate the reaction mixture. Typical conditions are 4-12 hours at room temperature or 12-24 hours at 4°C.[1] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess, unreacted BCN-peptide and DMSO from the conjugated protein using a spin desalting column or size-exclusion chromatography.
-
Characterization: Analyze the final conjugate using methods such as SDS-PAGE to confirm the increase in molecular weight, UV-Vis spectroscopy, and mass spectrometry to determine the final drug-to-antibody ratio (DAR).
Application in Antibody-Drug Conjugate (ADC) Development
A primary application for this compound is in the construction of homogeneous ADCs.[9] The reagent can be incorporated into a linker-payload molecule, which is then conjugated to an azide-modified antibody. This two-step chemoenzymatic approach allows for precise control over the conjugation site and the stoichiometry (DAR), leading to more uniform and well-characterized therapeutic agents.[9]
The resulting ADC targets a specific antigen on the surface of a cancer cell. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. | Semantic Scholar [semanticscholar.org]
- 5. This compound (BCN) [nebulabio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptidetherapeutics.org [peptidetherapeutics.org]
- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of endo-BCN-Fmoc-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of endo-BCN-Fmoc-L-Lysine, a critical bifunctional linker used in bioorthogonal chemistry, particularly in the fields of proteomics, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines a plausible and detailed synthetic pathway, purification methodologies, and includes key experimental protocols and data presentation.
Introduction
endo-Bicyclo[6.1.0]nonyne (endo-BCN) functionalized amino acids are valuable tools in chemical biology. The strained alkyne of the BCN moiety allows for rapid and specific copper-free click chemistry reactions, known as strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules. This bioorthogonal reaction is highly efficient and can be performed in complex biological systems without interfering with native biochemical processes. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group of lysine (B10760008) makes this reagent particularly suitable for solid-phase peptide synthesis (SPPS), allowing for the precise incorporation of the BCN handle into peptide chains.
This guide details a likely multi-step synthesis of this compound, starting from commercially available precursors, and provides protocols for its purification to the high degree of purity required for sensitive downstream applications.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound can be logically divided into three main stages: the synthesis of the activated endo-BCN moiety, the preparation of the Fmoc-protected lysine with a free ε-amino group, and the final coupling of these two fragments followed by purification.
Synthesis of Activated endo-BCN
The synthesis of an activated endo-BCN derivative, such as endo-BCN-NHS carbonate, is a crucial first step. This involves the initial synthesis of endo-BCN-methanol.
Experimental Protocol: Synthesis of endo-BCN-methanol
A detailed protocol for the synthesis of bicyclo[6.1.0]nonyne derivatives can be found in the literature. The synthesis often starts with the cyclopropanation of 1,5-cyclooctadiene. The resulting mixture of exo and endo isomers can be separated, and the desired endo isomer is then converted to endo-BCN-methanol.
Experimental Protocol: Activation of endo-BCN-methanol with N,N'-Disuccinimidyl Carbonate (DSC)
-
Dissolution: Dissolve endo-BCN-methanol (1 equivalent) in anhydrous acetonitrile (B52724).
-
Addition of Reagents: Add N,N'-disuccinimidyl carbonate (DSC) (1.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield endo-BCN-NHS carbonate.
| Reactant | Molar Ratio |
| endo-BCN-methanol | 1 |
| N,N'-Disuccinimidyl Carbonate (DSC) | 1.2 |
| Triethylamine | 1.5 |
Table 1: Stoichiometry for the activation of endo-BCN-methanol.
Preparation of Nα-Fmoc-L-lysine
For the coupling reaction, the α-amino group of L-lysine must be protected with an Fmoc group, while the ε-amino group remains free. Nα-Fmoc-L-lysine hydrochloride is a suitable commercially available starting material.
Coupling of Activated endo-BCN with Nα-Fmoc-L-lysine
The final step in the synthesis is the coupling of the activated endo-BCN derivative with Nα-Fmoc-L-lysine.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve Nα-Fmoc-L-lysine hydrochloride (1 equivalent) in a 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Addition of Activated BCN: Slowly add a solution of endo-BCN-NHS carbonate (1.1 equivalents) in a minimal amount of a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to the lysine solution with vigorous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
| Reactant | Molar Ratio |
| Nα-Fmoc-L-lysine hydrochloride | 1 |
| endo-BCN-NHS carbonate | 1.1 |
Table 2: Stoichiometry for the coupling reaction.
Purification of this compound
High purity of the final product is essential for its successful application in sensitive biological experiments. A two-step purification process involving flash chromatography followed by preparative HPLC is recommended.
Flash Chromatography
Initial purification of the crude product can be performed using flash column chromatography on silica gel.
Experimental Protocol: Flash Chromatography
-
Column Packing: Pack a silica gel column with a suitable solvent system, such as a gradient of methanol (B129727) in dichloromethane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing methanol concentration.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the desired product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity (>95%), preparative RP-HPLC is the method of choice.
Experimental Protocol: Preparative HPLC
-
Column: Use a C18 reverse-phase preparative HPLC column.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30-40 minutes is often effective.
-
Detection: Monitor the elution at a suitable wavelength, typically 254 nm and 280 nm, to detect the Fmoc group.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a white solid.
| Parameter | Condition |
| Column | Preparative C18 |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30-40 min |
| Detection | 254 nm, 280 nm |
Table 3: Typical Preparative HPLC Conditions.
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| 1H NMR | Characteristic peaks for the Fmoc group, lysine backbone, and BCN moiety. |
| 13C NMR | Correlation of signals with the carbon skeleton of the molecule. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product. |
| Analytical HPLC | A single major peak with a purity of >95%. |
Table 4: Analytical Characterization Data.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthetic workflow and the logical relationships in the synthesis of this compound.
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Logical pathway for the synthesis and characterization of the target molecule.
Conclusion
This technical guide provides a detailed, albeit inferred, pathway for the synthesis and purification of this compound. By following the outlined experimental protocols, researchers can produce this valuable bioorthogonal building block with the high purity required for demanding applications in chemical biology and drug discovery. The provided workflows and data tables offer a clear and concise reference for laboratory implementation. It is recommended that each step be optimized and validated in the laboratory setting to ensure the best possible yield and purity of the final product.
The Core Mechanism and Application of endo-BCN-Fmoc-L-Lysine in Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the most powerful of these reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a catalyst-free "click chemistry" reaction. The reagent endo-BCN-Fmoc-L-Lysine is a specialized building block designed to leverage this chemistry, particularly in the construction of sophisticated bioconjugates like Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and the necessary data for its successful implementation in drug development.
Core Mechanism of Action
The functionality of this compound is rooted in its three key components:
-
endo-Bicyclo[6.1.0]nonyne (endo-BCN): This is the reactive heart of the molecule. BCN is a cyclooctyne, a class of molecules with a highly strained eight-membered ring containing a triple bond. This ring strain is the driving force behind its reactivity. The endo-BCN moiety readily and specifically reacts with an azide (B81097) group (N₃) in a [3+2] cycloaddition reaction to form a stable triazole linkage. A key advantage of this reaction is that it is bioorthogonal; it proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst, which is required for the canonical CuAAC click reaction.[1]
-
Fluorenylmethyloxycarbonyl (Fmoc): This is a base-labile protecting group on the α-amine of the lysine (B10760008). Its presence makes the molecule suitable for use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group is stable to the acidic conditions used to remove side-chain protecting groups but can be cleanly removed by treatment with a mild base, typically piperidine (B6355638), allowing for the stepwise assembly of a peptide chain.
-
L-Lysine: This amino acid provides the scaffold for the molecule. The Fmoc group is attached to the α-amine, while the endo-BCN group is attached to the ε-amine of the lysine side chain. This arrangement allows for the incorporation of the BCN group into a specific position within a peptide linker.
The primary mechanism of action is, therefore, to serve as a linker component that, once incorporated into a larger molecule (such as a peptide attached to a drug), can be covalently attached to another molecule bearing an azide group (such as a monoclonal antibody).
Signaling Pathway and Reaction Schematic
The SPAAC reaction does not directly participate in a biological signaling pathway but rather creates a stable covalent bond that links different molecular entities. The process can be visualized as follows:
Quantitative Data
The efficiency of the SPAAC reaction is a critical parameter. The reaction kinetics are typically described by second-order rate constants.
| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | |
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | |
| DBCO | Azidolysine | 0.34 | HBS buffer, pH 7.4, 25°C |
Table 1: Comparative second-order rate constants for SPAAC reactions. Note that endo-BCN is slightly more reactive than its exo diastereomer.
Experimental Protocols
A critical consideration for using this compound is the instability of the BCN group to the strong acidic conditions (e.g., high concentrations of trifluoroacetic acid, TFA) typically used for the final cleavage step in SPPS. Therefore, direct incorporation followed by standard cleavage is not a viable strategy.
The recommended approach involves synthesizing a peptide with an orthogonally protected lysine residue, followed by on-resin modification with a BCN-containing entity and subsequent mild cleavage.
Synthesis of a BCN-Peptide Linker
This protocol describes the synthesis of a peptide linker with a C-terminal BCN group, ready for conjugation to a payload and then to an antibody.
Workflow Diagram:
Methodology:
-
Peptide Synthesis:
-
The desired peptide sequence is assembled on a Rink Amide resin using standard automated or manual Fmoc-SPPS protocols.
-
At the position where the BCN group is to be introduced, Fmoc-Lys(ivDde)-OH is used as the building block. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is an orthogonal protecting group that is stable to the piperidine used for Fmoc removal.
-
-
Selective Side-Chain Deprotection:
-
Once the peptide synthesis is complete, the resin is washed thoroughly with dichloromethane (B109758) (DCM) and dimethylformamide (DMF).
-
The resin is then treated with a solution of 2-5% hydrazine (B178648) in DMF for 5-15 minutes at room temperature to selectively remove the ivDde group from the lysine side chain. This leaves the α-amine (protected with Fmoc) and all other acid-labile side-chain protecting groups intact.
-
The resin is washed extensively with DMF and DCM.
-
-
On-Resin BCN Coupling:
-
A solution of an activated BCN derivative, such as endo-BCN-NHS ester, is prepared in DMF.
-
A 2-4 fold molar excess of the endo-BCN-NHS ester and an organic base like diisopropylethylamine (DIPEA) are added to the resin.
-
The reaction is allowed to proceed for 2-4 hours at room temperature. The completion of the reaction can be monitored by a Kaiser test (which should be negative, indicating no free primary amines).
-
The resin is then washed with DMF and DCM.
-
-
Final Fmoc Removal and Cleavage:
-
The N-terminal Fmoc group is removed with 20% piperidine in DMF.
-
The peptide is cleaved from the resin using a mild acidic cleavage cocktail (e.g., 1-5% TFA in DCM) to preserve the acid-sensitive BCN group.
-
The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is dried.
-
-
Purification:
-
The crude BCN-peptide is purified by reverse-phase HPLC.
-
The identity and purity of the final product are confirmed by LC-MS.
-
Antibody-Drug Conjugate (ADC) Synthesis and Purification
This protocol outlines the conjugation of the BCN-linker-payload to an azide-modified antibody.
Methodology:
-
Antibody Preparation:
-
An azide handle must be introduced onto the monoclonal antibody. This can be achieved through various methods, such as enzymatic modification (e.g., using transglutaminase with an azide-containing substrate) or by incorporating an unnatural amino acid with an azide side chain.
-
The azide-modified antibody is purified and buffer-exchanged into an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
-
SPAAC Conjugation:
-
The purified BCN-linker-payload is dissolved in a compatible organic solvent like DMSO to create a stock solution (e.g., 10 mM).
-
The BCN-linker-payload is added to the azide-modified antibody solution. A molar excess of the linker-payload (typically 2-5 fold excess per azide site) is used to drive the reaction to completion.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <10% v/v) to maintain antibody stability.
-
The reaction mixture is incubated at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
-
Purification of the ADC:
-
Once the conjugation is complete, the excess, unreacted linker-payload must be removed.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the high-molecular-weight ADC from the low-molecular-weight linker-payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used not only for purification but also for separating ADC species with different drug-to-antibody ratios (DARs).
-
ADC Characterization: DAR Analysis by HIC
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. HIC is a powerful technique to determine the distribution of different drug-loaded species.
Methodology:
-
Instrumentation: A biocompatible HPLC or UPLC system equipped with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
-
Procedure:
-
The purified ADC sample is diluted in Mobile Phase A.
-
The sample is injected onto the HIC column.
-
A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is run.
-
Species with higher DAR values are more hydrophobic and will elute later (at lower salt concentrations).
-
The chromatogram will show a series of peaks, each corresponding to a different DAR species (DAR0, DAR2, DAR4, etc.).
-
-
Data Analysis:
-
The area of each peak is integrated.
-
The average DAR is calculated using the following formula: Average DAR = Σ(% Peak Area of DARn * n) / Σ(% Peak Area of DARn) where 'n' is the number of drugs conjugated for that species.
-
Logical Diagram for DAR Calculation:
Conclusion
This compound is a valuable reagent for the construction of advanced bioconjugates, particularly ADCs. Its core mechanism relies on the highly efficient and catalyst-free strain-promoted azide-alkyne cycloaddition. While the acid sensitivity of the BCN group requires a modified synthetic strategy that avoids harsh cleavage conditions, the protocols outlined in this guide provide a robust framework for its successful application. By leveraging this technology, researchers can create homogeneous, well-defined ADCs with precise control over the drug-to-antibody ratio, a critical factor in developing safer and more effective targeted therapies.
References
Technical Guide: Solubility and Application of endo-BCN-Fmoc-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and applications of endo-BCN-Fmoc-L-Lysine, a critical reagent in bioconjugation and peptide synthesis. The document outlines its solubility in common organic solvents, provides detailed experimental protocols for its use in solid-phase peptide synthesis, and illustrates key chemical pathways.
Overview of this compound
This compound is a chemically modified amino acid derivative used in the field of bioconjugation and chemical biology. It incorporates three key functional components:
-
Fmoc-L-Lysine: An L-lysine amino acid where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This makes it suitable for incorporation into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
endo-BCN (Bicyclononyne): A strained alkyne moiety attached to the epsilon-amino group of the lysine (B10760008) side chain. The endo-isomer of BCN is known for its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1] This "click chemistry" reaction is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes.
-
Linker: The BCN group is attached via a stable carbamate (B1207046) linkage to the lysine side chain.
This trifunctional nature allows for the precise incorporation of a highly reactive BCN handle into a specific position within a peptide sequence. The resulting peptide can then be selectively conjugated to azide-modified molecules, such as proteins, nucleic acids, or small-molecule drugs.
Solubility Profile
While specific quantitative solubility data for this compound is not widely published, qualitative assessments from various suppliers indicate its solubility in common organic solvents used in peptide synthesis.[2][3][4] The solubility is primarily dictated by the large, hydrophobic Fmoc protecting group and the overall organic nature of the molecule.
Table 1: Qualitative Solubility of this compound
| Solvent | Abbreviation | Solubility | Notes |
| N,N-Dimethylformamide | DMF | Soluble | The most common and effective solvent for dissolving Fmoc-amino acids and for all steps of Fmoc-SPPS. It provides excellent solvation for the growing peptide chain and reagents.[5][6][7] |
| Dichloromethane | DCM | Soluble | Often used for initial resin swelling and in some coupling protocols.[5][8] However, some Fmoc-amino acids have limited solubility in pure DCM, and the addition of a small amount of DMF may be necessary to achieve complete dissolution.[5] DCM is less commonly used as the primary solvent in Fmoc chemistry. |
| N-Methyl-2-pyrrolidone | NMP | Soluble | A common alternative to DMF in SPPS, known for its excellent solvating properties.[7][9] |
Note: For practical applications, it is recommended to dissolve this compound in the solvent just prior to use, particularly in DMF, which can contain trace amounts of amines that could prematurely cleave the Fmoc group over extended periods.
Experimental Protocols
The primary application of this compound is its incorporation into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols provide a generalized methodology.
Materials and Reagents
-
Resin: Appropriate solid support for Fmoc-SPPS (e.g., Rink Amide resin for C-terminal amides, 2-Chlorotrityl chloride resin for C-terminal acids).
-
Solvents: Peptide synthesis grade DMF and DCM.
-
Fmoc-Protected Amino Acids: Standard protected amino acids for the peptide sequence.
-
This compound
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF.
-
Coupling Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).
-
Peptide Synthesis Vessel: Manual or automated peptide synthesizer.
Protocol for Incorporation via SPPS
This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[6]
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A final wash with DCM and then DMF can also be performed.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of HATU in DMF.
-
Add DIPEA (2 equivalents for every equivalent of amino acid) to the activation solution and vortex briefly. The solution should change color.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-6 for the next amino acid in the sequence.
Post-Synthesis Cleavage and Purification
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Peptide Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the dried resin and agitate for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage solution away from the resin and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the BCN-containing peptide by mass spectrometry (e.g., LC-MS).
Visualizations of Key Processes
Workflow for SPPS Incorporation
The following diagram illustrates the key steps for incorporating this compound into a peptide chain using solid-phase peptide synthesis.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Once the BCN-containing peptide is synthesized and purified, the BCN moiety serves as a reactive handle for conjugation to azide-modified molecules. This reaction is a cornerstone of bioorthogonal chemistry.
References
- 1. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. This compound (BCN) [nebulabio.com]
- 4. Copper-free Click-chemsitry Click Amino Acid (CAS: 1493802-95-1) | SiChem GmbH [shop.sichem.de]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. biotage.com [biotage.com]
A Technical Guide to the Stability and Storage of endo-BCN-Fmoc-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for endo-BCN-Fmoc-L-Lysine, a critical reagent in bioconjugation and drug development. Adherence to these guidelines is crucial for ensuring the reagent's integrity and performance in experimental applications.
Executive Summary
This compound is a linker molecule utilized in click chemistry for the synthesis of complex bioconjugates.[1][2][3] Its stability is paramount for successful and reproducible outcomes in research and development. The primary factors influencing its stability are temperature, light, and moisture. The recommended storage condition is at -20°C in a dark, dry environment, with some suppliers suggesting storage at -80°C for extended periods.[4] One provider specifies a shelf life of 1095 days when stored at -20°C under an inert argon atmosphere.[5]
Quantitative Data on Stability and Storage
The following table summarizes the available quantitative and qualitative data regarding the storage and stability of this compound.
| Parameter | Value/Condition | Notes | Source(s) |
| Recommended Storage Temperature | -20°C | Standard recommendation from multiple suppliers. | [1][2] |
| Alternative Long-Term Storage | -80°C | Suggested for optimal long-term stability. | [4] |
| Shelf Life | 1095 days (3 years) | At -20°C, stored under an argon atmosphere. | [5] |
| Shipping Condition | Blue Ice | Indicates the need for a controlled, cool environment during transit. | [2] |
| Key Sensitivities | Light, Moisture, Heat | Exposure to these elements can lead to degradation. | [5] |
| Recommended Atmosphere | Dry, Inert Gas (e.g., Argon) | To prevent degradation from moisture and oxidation. | [5] |
| Appearance | Off-white powder | [6] | |
| Solubility | Soluble in DMF, DCM | [6] |
Experimental Protocols
General Protocol for Stability Assessment of a Chemical Reagent
-
Sample Preparation:
-
Divide a batch of this compound into multiple, identical aliquots in appropriate storage vials.
-
Some samples should be stored under the recommended conditions (-20°C, dark, dry, inert atmosphere) as controls.
-
Other sets of samples should be exposed to various stress conditions (e.g., elevated temperatures, different light exposures, varying humidity levels).
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 1, 3, 6, 12, 24, and 36 months).
-
-
Analytical Methods:
-
At each time point, analyze a sample from each storage condition using a suite of analytical techniques to assess purity and identify potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound. A decrease in the area of the main peak and the appearance of new peaks would indicate degradation.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can be used to identify the molecular weights of any new peaks observed in the HPLC chromatogram, thus helping to identify potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and detect any structural changes that may occur upon degradation.
-
-
Data Analysis:
-
Plot the purity of the compound as a function of time for each storage condition.
-
From this data, the shelf life under different conditions can be determined.
-
Characterize any significant degradation products to understand the degradation pathway.
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the storage conditions and the stability of this compound. Proper storage is essential to maintain the chemical integrity and reactivity of the molecule.
Caption: Relationship between storage conditions and this compound stability.
References
An In-depth Technical Guide to Copper-Free Click Chemistry with BCN Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Copper-Free Click Chemistry and the Rise of BCN Linkers
In the landscape of bioconjugation, drug development, and chemical biology, the ability to selectively and efficiently link molecules in complex biological environments is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless in 2001, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1] The most prominent example, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while highly efficient, is limited in living systems due to the cytotoxicity of the copper catalyst.[1]
This limitation spurred the development of copper-free click chemistry, formally known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1] SPAAC utilizes strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides without the need for a toxic catalyst.[1] This bioorthogonality—the ability to proceed within a living organism without interfering with native biochemical processes—makes SPAAC an invaluable tool for in vivo imaging, drug targeting, and studying biomolecules in their natural environment.[1]
BCN linkers, featuring a highly strained eight-membered ring, have emerged as a key reagent in SPAAC.[1] They are valued for their excellent reaction kinetics, good solubility, and relatively small size compared to other cyclooctynes.[1] This guide provides a comprehensive technical overview of copper-free click chemistry utilizing BCN linkers, including a detailed look at the reaction mechanism, quantitative performance data, experimental protocols, and applications in research and drug development.
The Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The fundamental mechanism of the reaction between a BCN linker and an azide-functionalized molecule is a Huisgen [3+2] dipolar cycloaddition.[2] This reaction involves the concerted formation of two new sigma bonds between the 1,3-dipole (the azide) and the dipolarophile (the strained alkyne of the BCN group), resulting in a stable triazole linkage.[1][2]
The driving force behind this "strain-promoted" reaction is the significant ring strain within the bicyclo[6.1.0]nonyne structure.[1][2] The fusion of a cyclopropane (B1198618) ring to the cyclooctyne (B158145) core distorts the alkyne from its ideal linear geometry, significantly lowering the activation energy of the cycloaddition reaction with an azide (B81097).[2]
Quantitative Data: BCN in Comparison
The choice of a click chemistry reagent is often dictated by a balance of factors including reaction speed, stability, and biocompatibility. BCN offers a compelling balance, particularly when compared to another widely used SPAAC reagent, dibenzocyclooctyne (DBCO).
| Parameter | BCN (bicyclo[6.1.0]nonyne) | DBCO (dibenzocyclooctyne) | Copper-Catalyzed (CuAAC) |
| Catalyst Requirement | None (Copper-Free) | None (Copper-Free) | Copper (I) |
| Biocompatibility | High (Suitable for live cells and in vivo)[1][3] | High (Suitable for live cells and in vivo)[4] | Low (Copper is cytotoxic)[1] |
| Reaction Kinetics (k₂) | Moderate to Fast (Tunable with azide electronics)[1] | Generally Faster than BCN[4] | Very Fast |
| Stability to Thiols (e.g., GSH) | High[1] | Lower (Can react with thiols)[1][5] | High |
| Hydrophilicity | More Hydrophilic[6] | More Hydrophobic | Dependent on Ligands |
| Size | Smaller | Larger | Small Reagents |
Reaction Kinetics of BCN and DBCO with Various Azides
| Cyclooctyne | Azide Type | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| BCN (endo) | Benzyl Azide | 0.29[7][8] |
| BCN (exo) | Benzyl Azide | 0.19[7][8] |
| DBCO | Benzyl Azide | Generally faster than BCN[4] |
| BCN | Aromatic Azides (e.g., Phenyl Azide) | Significantly higher rate than with aliphatic azides[4] |
| DBCO | Tertiary Azide | Dramatically reduced reactivity[6] |
| BCN | Tertiary Azide | More consistent, albeit slower, reaction rate[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in bioconjugation. Below are generalized protocols for the labeling of proteins and the conjugation of antibodies to oligonucleotides using BCN linkers.
Protocol 1: Labeling of Azide-Containing Proteins with BCN-Functionalized Dye
This protocol outlines the essential steps for labeling a protein containing an azide group with a BCN-activated fluorescent dye.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-functionalized fluorescent dye (e.g., Coumarin-C2-exo-BCN)
-
Anhydrous DMSO or DMF
-
Spin desalting column or size-exclusion chromatography system
-
Storage buffer (e.g., PBS)
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4). Determine the precise protein concentration.[9]
-
Stock Solution Preparation: Immediately before use, dissolve the BCN-functionalized dye in anhydrous DMSO or DMF to a final concentration of 10 mM.[10]
-
Labeling Reaction:
-
Add a 5-20 fold molar excess of the BCN-dye stock solution to the protein solution.[10]
-
The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% (v/v) to minimize protein denaturation.[10]
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.[10]
-
-
Purification:
-
Remove the unreacted dye by purifying the labeled protein using a spin desalting column or size-exclusion chromatography.[10]
-
Equilibrate the column with the desired storage buffer.[10]
-
Apply the reaction mixture to the column and collect the purified, labeled protein according to the manufacturer's instructions.[10]
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at the respective wavelengths for the protein and the dye.
-
Visualize the labeled protein by running the purified sample on an SDS-PAGE gel and imaging the gel using a fluorescence scanner. The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to confirm the presence of the protein.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synaffix.com [synaffix.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, essential molecules in a vast array of biological processes and therapeutic applications, has been revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS). Central to the success and widespread adoption of modern SPPS is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties, particularly its base lability, have established Fmoc-based chemistry as the gold standard for peptide synthesis, offering mild reaction conditions, high efficiency, and versatility. This technical guide provides an in-depth exploration of the critical role of the Fmoc protecting group, detailing its chemical principles, experimental protocols, and practical considerations for the synthesis of high-purity peptides.
The Chemistry of the Fmoc Group: A Foundation of Orthogonality
The Fmoc group is an amine protecting group that is stable to acidic conditions but readily cleaved by a mild base, a property that forms the basis of its utility in SPPS.[1][2] This "orthogonality" allows for the selective deprotection of the N-terminal α-amino group of the growing peptide chain without affecting the acid-labile protecting groups commonly used for amino acid side chains.[3]
The structure of the Fmoc group consists of a fluorene (B118485) ring system linked to a methoxycarbonyl moiety. The key to its base lability lies in the acidic proton at the C9 position of the fluorene ring.[4]
Mechanism of Amine Protection
The Fmoc group is typically introduced to the α-amino group of an amino acid through a reaction with an activated Fmoc derivative, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][5] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent, forming a stable carbamate (B1207046) linkage.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is the critical step that allows for the sequential addition of amino acids in SPPS. This is typically achieved by treatment with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] The mechanism is a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorene ring by the base.[1][8] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The DBF byproduct is subsequently trapped by a second molecule of the amine base to form a stable adduct.[8]
The formation of the DBF-piperidine adduct is advantageous as it prevents the reactive DBF from participating in side reactions with the newly liberated amine.[8] The progress of the deprotection reaction can be conveniently monitored in real-time by measuring the UV absorbance of the DBF-piperidine adduct at around 301 nm.[9][10]
Experimental Protocols in Fmoc-Based SPPS
A typical cycle in Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.
Resin Selection and First Amino Acid Loading
The choice of solid support (resin) is dictated by the desired C-terminal functionality of the peptide. Wang resin is commonly used for peptides with a C-terminal carboxylic acid, while Rink Amide resin is employed for C-terminal amides.[6]
Protocol for Loading the First Fmoc-Amino Acid onto Wang Resin:
-
Swell the Wang resin (1 eq) in dichloromethane (B109758) (DCM) or DMF for at least 30 minutes.[11]
-
In a separate vessel, dissolve the first Fmoc-amino acid (2-4 eq) and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (2-4 eq) in DMF.[11]
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the amino acid solution.[11]
-
Add the activated amino acid solution to the swollen resin and agitate the mixture for 2-12 hours at room temperature.[11]
-
After the reaction, wash the resin thoroughly with DMF and DCM.
-
To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride (B1165640) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.[11]
The SPPS Cycle: Deprotection and Coupling
The core of SPPS is the iterative cycle of deprotection and coupling.
Standard Protocol for a Manual SPPS Cycle:
-
Fmoc Deprotection:
-
Washing:
-
Thoroughly wash the resin with DMF (5-7 times) to remove the piperidine and the DBF-piperidine adduct.[13]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq) with a coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 30-120 minutes.
-
The choice of coupling reagent is critical for efficiency and minimizing side reactions (see Table 1).
-
-
Washing:
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
-
Monitoring:
-
A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of resin beads to confirm the completion of the coupling step. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.[1][14]
-
Final Cleavage and Deprotection
Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" to trap the reactive cationic species generated during the process.[2][15]
Standard Cleavage Cocktail:
-
Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[2][15] This is a robust cocktail suitable for most peptides.
-
A simpler and less odorous alternative for many sequences is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) .[2][15]
The choice of cleavage cocktail depends on the amino acid composition of the peptide (see Table 3).
Quantitative Data and Comparisons
The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for optimizing Fmoc-based peptide synthesis.
Table 1: Comparative Analysis of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Class | Typical Coupling Time (min) | Coupling Efficiency (%) | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of racemization with HOBt.[11] | Slower reaction rates, potential for N-acylurea byproduct formation. |
| HBTU/HATU | Aminium/Uronium Salt | 15 - 60 | 98 - >99.5 | Fast and highly efficient, especially for difficult couplings.[16] | Potential for guanidinylation of the N-terminal amine if not pre-activated.[9] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | High coupling efficiency, low racemization.[11] | Byproducts can be challenging to remove in solution-phase synthesis. |
| COMU | Aminium/Uronium Salt | 10 - 45 | > 99.5 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[11] | Higher cost. |
Data extrapolated from studies on sterically hindered amino acids and difficult sequences.[11][16]
Table 2: Comparison of Deprotection Reagents for Fmoc Removal
| Deprotection Reagent | Concentration | Typical Deprotection Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 2 x (5-15 min) | Well-established, efficient, and reliable.[17] | Can induce side reactions like aspartimide formation and diketopiperazine formation.[18] |
| DBU/Piperazine | 2% DBU, 5% Piperazine in NMP | < 1 min | Faster deprotection kinetics, can reduce aggregation-related issues.[13][19][20] | DBU is a stronger, non-nucleophilic base; requires a scavenger like piperazine. May increase risk of certain side reactions if not optimized.[17] |
| 4-Methylpiperidine | 20% in NMP | Similar to Piperidine | Shown to be superior in terms of product yields in some cases.[17] | Less commonly used than piperidine. |
Table 3: Recommended Cleavage Cocktails for Fmoc-SPPS
| Amino Acid(s) in Sequence | Recommended Cleavage Cocktail | Scavenger Function |
| None sensitive | TFA / TIS / H₂O (95:2.5:2.5) | TIS scavenges carbocations. |
| Arginine (Pbf, Pmc) | TFA / TIS / H₂O (95:2.5:2.5) | TIS is effective for these protecting groups.[15] |
| Tryptophan (Boc) | TFA / TIS / H₂O (95:2.5:2.5) | The Boc group on Trp minimizes side reactions.[2] |
| Cysteine (Trt) | TFA / TIS / EDT / H₂O (92.5:2.5:2.5:2.5) | EDT is a soft nucleophile that protects the thiol group. |
| Methionine | TFA / TIS / H₂O (95:2.5:2.5) | TIS helps prevent oxidation of the thioether. |
| Multiple sensitive residues | Reagent K (TFA/phenol/H₂O/thioanisole/EDT) | A robust, general-purpose cocktail for complex peptides.[2][15] |
Common Side Reactions and Troubleshooting
Despite the robustness of Fmoc-SPPS, several side reactions can occur, leading to impurities and reduced yields. Understanding and mitigating these is crucial for successful peptide synthesis.
Table 4: Troubleshooting Guide for Fmoc-SPPS
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | Steric hindrance of amino acids; Peptide aggregation. | Use a more powerful coupling reagent (e.g., HATU, COMU); Double couple the amino acid; Use "difficult sequence" protocols (e.g., pseudoproline dipeptides).[7] |
| Incomplete Fmoc Deprotection | Peptide aggregation hindering reagent access; Degraded piperidine solution. | Increase deprotection time; Use a stronger deprotection cocktail (e.g., DBU/piperazine); Use fresh reagents.[8] |
| Aspartimide Formation | Base-catalyzed cyclization of aspartic acid residues. | Add HOBt to the deprotection solution; Use a more sterically hindered side-chain protecting group for Asp. |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the dipeptide at the N-terminus. | Couple the first two amino acids as a dipeptide; Use 2-chlorotrityl resin for proline-containing sequences. |
| Racemization | Over-activation of the amino acid; Presence of a strong base. | Use a racemization-suppressing additive like HOBt or Oxyma; Avoid excessive pre-activation times.[9] |
Conclusion
The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable production of complex peptides for a wide range of applications in research and drug development. Its unique base-lability, coupled with an orthogonal protection strategy, provides a mild and versatile platform for SPPS. A thorough understanding of the underlying chemical principles, optimization of experimental protocols, and awareness of potential side reactions are paramount to harnessing the full potential of Fmoc chemistry. This guide provides a comprehensive technical foundation for researchers and scientists to navigate the intricacies of Fmoc-SPPS and achieve the synthesis of high-quality peptides.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mesalabs.com [mesalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Side reactions in the SPPS of Cys-containing peptides | Semantic Scholar [semanticscholar.org]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]
- 18. scispace.com [scispace.com]
- 19. kilobio.com [kilobio.com]
- 20. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of endo-BCN-Fmoc-L-Lysine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of bioorthogonal handles into peptides is a powerful strategy for the development of advanced therapeutic and diagnostic agents. Bicyclononyne (BCN) is a strained alkyne that reacts rapidly with azides via strain-promoted alkyne-azide cycloaddition (SPAAC) without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications. endo-BCN-Fmoc-L-Lysine is a commercially available amino acid derivative that allows for the site-specific incorporation of the BCN moiety into peptides during solid-phase peptide synthesis (SPPS).
These application notes provide detailed protocols for the synthesis of BCN-containing peptides using Fmoc-based SPPS. Two primary strategies are presented: the direct incorporation of this compound and a post-synthetic modification approach. Critical considerations regarding the acid sensitivity of the BCN group are highlighted, with recommendations for appropriate cleavage and purification procedures.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier(s) |
| This compound | Synthesis Grade | APExBIO, BroadPharm |
| Standard Fmoc-amino acids | Synthesis Grade | Major peptide synthesis suppliers |
| Rink Amide Resin / Wang Resin | 100-200 mesh | Major peptide synthesis suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | |
| Piperidine (B6355638) | Reagent Grade | |
| Dichloromethane (DCM) | ACS Grade | |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | |
| Coupling Reagents (HATU, HBTU, DIC) | Peptide Synthesis Grade | |
| Hydroxybenzotriazole (HOBt) | Reagent Grade | |
| Trifluoroacetic acid (TFA) | Reagent Grade | |
| Triisopropylsilane (TIS) | Reagent Grade | |
| Diethyl ether | Anhydrous | |
| Acetonitrile (ACN) | HPLC Grade | |
| Sodium Hydroxide (NaOH) | ACS Grade |
Experimental Protocols
Two primary strategies for the synthesis of BCN-containing peptides are detailed below. The choice of strategy depends on the overall peptide sequence and the desired final product.
Strategy 1: Direct Incorporation of this compound
This method involves the direct coupling of the this compound amino acid during the standard elongation cycle of Fmoc-SPPS. Caution: The BCN moiety is sensitive to strong acids. Therefore, standard TFA cleavage conditions can lead to the decomposition of the BCN group. This strategy is best suited for peptides that can be cleaved from the resin under milder acidic conditions, for example, from highly acid-labile resins like 2-chlorotrityl chloride resin[1].
3.1. Resin Swelling and Fmoc Deprotection
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.
-
Treat the resin with 20% piperidine in DMF for 5 minutes to remove the Fmoc protecting group.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3.2. Coupling of this compound
-
Dissolve this compound (2-4 equivalents), a coupling reagent (e.g., HATU, HBTU, or DIC/HOBt; 1.95 equivalents for HATU/HBTU), and DIPEA (4-8 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. The use of carbodiimide-based reagents like DIC with an additive such as HOBt may minimize side reactions[2].
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.
-
After complete coupling, wash the resin with DMF (5 x 1 min).
3.3. Peptide Elongation
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
3.4. Cleavage and Deprotection (Mild Acid Conditions)
-
For highly acid-labile resins (e.g., 2-chlorotrityl chloride resin), cleavage can be achieved with a mild solution of TFA in DCM (e.g., 1-5% TFA)[1][3].
-
Treat the resin with the mild cleavage cocktail for 30-60 minutes.
-
Filter the cleavage solution into a collection tube containing a quenching agent like pyridine.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
Strategy 2: Post-Synthetic Modification
This approach involves synthesizing the peptide with a lysine (B10760008) residue protected by an orthogonal protecting group (e.g., Alloc or Mtt). After the synthesis is complete, the protecting group is selectively removed, and the BCN moiety is introduced by reacting the free lysine side-chain with an activated BCN derivative. This method avoids the exposure of the BCN group to repeated coupling and deprotection cycles and allows for cleavage under basic conditions, which preserves the BCN moiety[4].
3.1. Peptide Synthesis with Orthogonally Protected Lysine
-
Synthesize the peptide sequence on a suitable resin using standard Fmoc-SPPS.
-
Incorporate Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Mtt)-OH at the desired position for BCN conjugation.
3.2. Selective Deprotection of Lysine Side-Chain
-
For Alloc group: Treat the resin with a solution of Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane (B129415) in DCM.
-
For Mtt group: Treat the resin with a solution of 1% TFA in DCM.
3.3. On-Resin BCN Conjugation
-
Wash the resin thoroughly after deprotection.
-
Couple an activated BCN derivative (e.g., BCN-NHS ester) to the deprotected lysine side-chain in the presence of a base like DIPEA in DMF.
-
Allow the reaction to proceed for 2-4 hours.
-
Wash the resin with DMF and DCM.
3.4. Cleavage from Resin (Base-Labile Conditions)
-
Cleave the peptide from the resin using a solution of 0.1 M NaOH in water/acetonitrile[4].
-
Neutralize the cleavage solution immediately with an acid (e.g., acetic acid).
-
Lyophilize the crude peptide.
Data Presentation
Quantitative data for the synthesis of BCN-containing peptides can vary significantly based on the peptide sequence, synthesis strategy, and purification methods.
| Parameter | Direct Incorporation | Post-Synthetic Modification | Notes |
| Coupling Reagent | HATU, HBTU, DIC/HOBt | Standard (HATU, HBTU) for peptide; BCN-NHS ester for conjugation | The choice of coupling reagent can impact efficiency and side reactions[2][5]. |
| Cleavage Condition | Mild TFA (1-5%) on acid-labile resin | 0.1 M NaOH | Standard TFA cleavage will degrade the BCN moiety[4]. |
| Typical Crude Purity | Sequence-dependent | Sequence-dependent | |
| Overall Yield (Post-HPLC) | Variable, can be lower due to BCN instability | Reported yields for model peptides are in the range of 15-82%[4]. | Yield is highly dependent on the efficiency of all steps, including purification. |
Purification and Characterization
5.1. Purification by RP-HPLC Crude BCN-containing peptides can be purified using standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols[4][6][7][8].
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B is typically used. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 220 nm and 280 nm.
5.2. Characterization
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF MS.
-
Analytical RP-HPLC: Assess the purity of the final product.
Diagrams
Caption: Workflow for direct incorporation of this compound.
Caption: Workflow for post-synthetic modification to introduce BCN.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. bachem.com [bachem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Site-Specific Peptide Modification via Incorporation of endo-BCN-Fmoc-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted modification of peptides is a cornerstone of modern drug development, enabling the creation of sophisticated therapeutic and diagnostic agents such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and advanced imaging probes.[1][2] A key technology in this field is copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the covalent ligation of molecules in biological environments without the need for toxic copper catalysts.[3][4]
This application note provides a detailed protocol for the incorporation of the non-canonical amino acid endo-BCN-Fmoc-L-Lysine into a peptide sequence using automated solid-phase peptide synthesis (SPPS). This modified lysine (B10760008) derivative introduces a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne ideal for subsequent copper-free click chemistry reactions with azide-tagged molecules.[5] We will cover the synthesis of the BCN-containing peptide and its subsequent conjugation, providing protocols and quantitative data to guide researchers in this powerful bioconjugation technique.
Chemical Structure and Properties
This compound is a lysine derivative where the ε-amino group is modified with a bicyclononyne (BCN) group, and the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard Fmoc-based solid-phase peptide synthesis.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₆N₂O₆ | [6] |
| Molecular Weight | 544.64 g/mol | [6] |
| Appearance | Off-white powder | [7] |
| Solubility | Soluble in DMF, DCM | [7] |
| Storage Conditions | Dry, Cool and Dark | [7] |
Experimental Protocols
Part 1: Incorporation of this compound via Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the automated synthesis of a peptide containing a BCN-modified lysine residue using a standard Fmoc/tBu strategy.
Materials and Reagents:
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids (standard and this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or equivalent coupling additive
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)[2]
-
Diethyl ether, ACS grade
-
Automated peptide synthesizer
SPPS Workflow Diagram:
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel of the automated peptide synthesizer.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling (Standard): For standard amino acids, pre-activate the Fmoc-amino acid (4-5 equivalents) with DIC (4-5 equivalents) and Oxyma (4-5 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to couple for 30-60 minutes.
-
Incorporation of this compound:
-
Due to the bulky nature of the BCN side chain, extended coupling times or double coupling may be necessary to ensure high efficiency.
-
Couple this compound (2-3 equivalents) using DIC (2-3 equivalents) and Oxyma (2-3 equivalents) for 2-4 hours.
-
Perform a ninhydrin (B49086) test to monitor the coupling efficiency. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.[2] Note that the BCN moiety has been reported to be sensitive to strong acidic conditions, which may lead to decomposition.[1] Post-synthetic modification of a lysine residue is an alternative strategy if cleavage yields are low.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[8][9]
-
-
Characterization: Confirm the identity of the purified BCN-containing peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).[10][11]
Quantitative Data for SPPS:
While specific coupling yields for this compound are not extensively published and can be sequence-dependent, the coupling efficiency of bulky or sterically hindered amino acids can range from 95% to >99% with optimized conditions (e.g., extended coupling times, use of potent coupling reagents like HATU/HCTU, or double coupling).[3] It is crucial to monitor the coupling efficiency using methods like the ninhydrin test.
Part 2: Copper-Free Click Chemistry (SPAAC) of BCN-Containing Peptide
This protocol describes the conjugation of the purified BCN-containing peptide with an azide-modified molecule.
Materials and Reagents:
-
Purified BCN-containing peptide
-
Azide-modified molecule (e.g., fluorescent dye, drug molecule, biotin)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO, DMF)
-
RP-HPLC system for purification and analysis
SPAAC Reaction Workflow Diagram:
Protocol:
-
Preparation of Reactants:
-
Dissolve the purified BCN-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a concentration of 10-50 mM.
-
-
SPAAC Reaction:
-
Add the azide-modified molecule solution to the BCN-peptide solution. A slight molar excess (1.1-1.5 equivalents) of the azide (B81097) compound is often used to ensure complete consumption of the peptide.
-
If the azide-modified molecule was dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturation of the peptide.
-
Incubate the reaction mixture at room temperature for 1-12 hours. The reaction time will depend on the concentration of the reactants and the specific azide used.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by LC-MS to observe the formation of the product and the disappearance of the starting materials.
-
Purification: Purify the resulting peptide conjugate by RP-HPLC to remove any unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry.
Quantitative Data for SPAAC Reaction:
The kinetics of the SPAAC reaction between BCN and azides are generally rapid and efficient. The reaction proceeds to high conversion, often with quantitative yields under optimized conditions.
| Parameter | Value | Reference |
| Second-Order Rate Constant (k₂) | 0.28 M⁻¹s⁻¹ (with a model azide) | [12] |
| Typical Reaction Time | 1-12 hours | |
| Typical Yield | >90% (with purified starting materials) | [3] |
Applications in Drug Development
The ability to site-specifically incorporate a BCN moiety into a peptide opens up a vast array of possibilities for creating advanced therapeutics and research tools.
Signaling Pathway Example: Targeted Drug Delivery
A BCN-modified peptide that targets a specific cell surface receptor can be conjugated to a cytotoxic drug via copper-free click chemistry. This peptide-drug conjugate (PDC) can then be used for targeted cancer therapy.
Conclusion
The incorporation of this compound into peptides via automated SPPS provides a robust and efficient method for introducing a bioorthogonal handle for copper-free click chemistry. This technique is highly valuable for researchers in drug development and chemical biology, enabling the precise construction of complex and functional biomolecules. The protocols and data presented in this application note serve as a comprehensive guide for the successful synthesis and conjugation of BCN-modified peptides.
References
- 1. zenodo.org [zenodo.org]
- 2. peptide.com [peptide.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Antibody Conjugation using endo-BCN-Fmoc-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. A critical component of ADC design is the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. This document provides detailed application notes and protocols for the use of endo-BCN-Fmoc-L-Lysine as a linker for antibody conjugation.
The this compound linker facilitates a two-stage conjugation strategy. First, the carboxylic acid of the L-Lysine is activated to an N-hydroxysuccinimide (NHS) ester. This activated linker is then conjugated to the primary amines of lysine (B10760008) residues on the antibody surface. The bicyclo[6.1.0]nonyne (BCN) moiety is a strained alkyne that can then be used for the copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction to attach an azide-modified payload. The Fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amine of the lysine during the initial conjugation step. This methodology allows for precise control over the linker-payload attachment, contributing to the development of more homogeneous and effective ADCs.
Data Presentation
Quantitative data from typical antibody conjugation experiments using BCN-based linkers are summarized below. These values can serve as a benchmark for optimizing your specific conjugation protocol.
Table 1: Typical Reaction Parameters and Efficiency for BCN-Linker Antibody Conjugation
| Parameter | Typical Value/Range | Notes |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | Optimization is recommended for each specific antibody. |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Reaction pH (Conjugation) | 8.0 - 9.0 | Slightly basic pH is optimal for NHS ester reaction with lysine amines. |
| Reaction Time (Conjugation) | 1 - 4 hours | Can be extended at lower temperatures (e.g., overnight at 4°C). |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can help maintain antibody stability. |
| Antibody Recovery | > 85% | Dependent on the purification method. |
Table 2: Representative Drug-to-Antibody Ratio (DAR) and Purity Data
| Analytical Method | Parameter | Typical Result |
| UV-Vis Spectroscopy | Average DAR | 2 - 4 |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR | 2 - 4 |
| DAR Distribution | Heterogeneous peaks corresponding to different DAR values. | |
| Size Exclusion Chromatography (SEC) | Purity (Monomer Content) | > 95% |
| Aggregate Content | < 5% |
Experimental Protocols
This section provides detailed protocols for the activation of this compound, conjugation to an antibody, and subsequent purification and characterization.
Protocol 1: Activation of this compound to its NHS Ester
This protocol describes the conversion of the carboxylic acid group of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester using EDC and NHS.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to final concentrations of 200 mM and 200 mM, respectively.
-
Add the EDC/NHS solution to the this compound solution at a 1:1.2:1.2 molar ratio of linker:EDC:NHS.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
The resulting this compound-NHS ester solution is now ready for conjugation to the antibody. It is recommended to use the activated linker immediately.
Protocol 2: Conjugation of Activated this compound to an Antibody
This protocol details the conjugation of the NHS-activated linker to the lysine residues of a monoclonal antibody.
Materials:
-
Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS)
-
Activated this compound-NHS ester solution (from Protocol 1)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
Procedure:
-
Prepare the antibody at a concentration of 2-10 mg/mL in Conjugation Buffer. Ensure the antibody solution is free of amine-containing buffers or stabilizers like Tris or glycine.
-
Prepare a 10 mM stock solution of the activated this compound-NHS ester in anhydrous DMSO.
-
Add the desired molar excess (e.g., 10-fold) of the activated linker stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rocking. Alternatively, the reaction can be performed overnight at 4°C.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.[1]
Protocol 3: Purification of the BCN-Modified Antibody
This protocol describes the removal of excess, unreacted linker and other small molecules from the antibody conjugate using size-exclusion chromatography (SEC).
Materials:
-
BCN-modified antibody solution from Protocol 2
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Equilibrate the SEC column with at least 3-5 column volumes of Purification Buffer.
-
Load the quenched reaction mixture onto the equilibrated SEC column.
-
Elute the conjugate with Purification Buffer. The antibody conjugate will elute in the void volume, while the smaller, unreacted linker molecules will be retained by the resin.[2][3]
-
Collect the fractions containing the purified BCN-modified antibody. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm.
-
Pool the relevant fractions and concentrate the purified conjugate using an appropriate centrifugal filter device (e.g., 30 kDa MWCO).
Protocol 4: Characterization of the BCN-Modified Antibody
This protocol outlines the determination of the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC). For this protocol, it is assumed that an azide-functionalized payload with a known extinction coefficient has been attached to the BCN-modified antibody via a SPAAC reaction.
A. DAR Calculation by UV-Vis Spectroscopy
-
Measure the absorbance of the final antibody-drug conjugate at 280 nm (A280) and at the wavelength of maximum absorbance for the payload (Amax).[]
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective extinction coefficients.
-
The average DAR is calculated by dividing the molar concentration of the payload by the molar concentration of the antibody.[][5]
B. DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
-
HIC separates ADC species based on their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the antibody.[6]
-
Inject the purified ADC onto an HIC column.
-
Elute with a decreasing salt gradient. Species with a higher DAR will be more hydrophobic and will elute later.
-
The relative peak areas of the different DAR species can be used to calculate the average DAR and assess the distribution of the drug load.[][6]
Visualizations
Caption: Experimental workflow for this compound antibody conjugation.
Caption: Simplified HER2 signaling pathway and mechanism of action for a HER2-targeted ADC.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. adcreview.com [adcreview.com]
- 6. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
Application Notes and Protocols for Site-Specific Antibody Modification using endo-BCN-Fmoc-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody-drug conjugates (ADCs) have emerged as a promising class of targeted therapeutics, offering an improved therapeutic window compared to conventionally conjugated ADCs.[1] Chemoenzymatic methods provide a robust approach to generate homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).[2] This document outlines the application of endo-BCN-Fmoc-L-Lysine as a key linker in a site-specific antibody modification workflow. This approach combines enzymatic glycan remodeling to introduce a bioorthogonal handle on the antibody, followed by copper-free click chemistry for the conjugation of a cytotoxic payload.
The overall strategy involves three main stages:
-
Enzymatic Antibody Modification: The native N-glycans on the antibody's Fc region are enzymatically remodeled to incorporate an azide (B81097) group.
-
Linker-Payload Synthesis: The cytotoxic drug is conjugated to the this compound linker after removal of the Fmoc protecting group.
-
Site-Specific Conjugation: The azide-modified antibody is then reacted with the BCN-functionalized linker-payload via strain-promoted alkyne-azide cycloaddition (SPAAC) to yield the final ADC.
This method, exemplified by technologies like GlycoConnect™, ensures the production of homogeneous ADCs with a defined DAR, leading to improved pharmacokinetics and safety profiles.[3][]
Data Presentation
Table 1: Quantitative Comparison of ADC Generation using Chemoenzymatic Modification and Click Chemistry
| Parameter | Chemoenzymatic Approach (e.g., GlycoConnect™) | Traditional Lysine Conjugation | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | Homogeneous (e.g., DAR2 or DAR4) | Heterogeneous mixture (DAR 0-8) | [1][5] |
| Conjugation Efficiency | High (>95% conversion) | Variable | [6] |
| Product Homogeneity | High | Low | [1] |
| In Vitro Stability (Serum) | High (minimal drug loss over 7 days) | Variable (linker dependent) | [7] |
| Reproducibility | High | Low | [8] |
Table 2: Representative in vitro Potency of Site-Specific ADCs
| ADC Construct | Target Cell Line | IC₅₀ (nM) | Reference(s) |
| Trastuzumab-MMAE (DAR2) | BT-474 (HER2-positive) | ~0.30 | [9] |
| Trastuzumab-MMAE (DAR4) | BT-474 (HER2-positive) | ~0.15 | [5] |
| Trastuzumab-PBD (DAR2) | HCC-1954 (HER2-positive) | ~0.05 | [9] |
Experimental Protocols
I. Enzymatic Modification of Antibody Glycans
This protocol describes the remodeling of the antibody's N-glycans to introduce azide functionalities.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Endoglycosidase S2 (Endo-S2)
-
Galactosyltransferase (GalT)
-
UDP-GalNAz (Uridine diphosphate (B83284) N-azidoacetylgalactosamine)
-
Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
Procedure:
-
To the mAb solution (e.g., 5 mg/mL), add Endo-S2 to a final concentration of 1 µM.
-
Incubate the mixture at 37°C for 2 hours to trim the native glycan.
-
Add GalT to a final concentration of 1 µM and UDP-GalNAz to a final concentration of 1 mM.
-
Incubate the reaction at 30°C for 18-24 hours.
-
Purify the azide-modified antibody using a suitable method, such as protein A chromatography or size-exclusion chromatography (SEC), to remove enzymes and excess reagents.
-
Characterize the incorporation of the azido-sugar by mass spectrometry.
II. Preparation of the BCN-Linker-Payload
This protocol involves the deprotection of this compound and subsequent conjugation of a cytotoxic payload.
A. Fmoc Deprotection of this compound
Materials:
-
This compound
-
20% Piperidine (B6355638) in DMF (v/v)
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve this compound in DMF.
-
Add 20% piperidine in DMF to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dry the product (endo-BCN-L-Lysine) under vacuum.
B. Conjugation of Payload to endo-BCN-L-Lysine
Materials:
-
Deprotected endo-BCN-L-Lysine
-
Payload with an activated ester (e.g., NHS-ester)
-
Anhydrous DMF or DMSO
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the deprotected endo-BCN-L-Lysine and the activated payload in anhydrous DMF or DMSO.
-
Add DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the BCN-linker-payload conjugate by preparative HPLC.
-
Characterize the final product by mass spectrometry and NMR.
III. Site-Specific Antibody-Drug Conjugation via Click Chemistry
This protocol describes the final conjugation of the BCN-linker-payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody
-
BCN-linker-payload
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (optional, as a co-solvent for the linker-payload)
Procedure:
-
Dissolve the BCN-linker-payload in a minimal amount of DMSO.
-
Add the BCN-linker-payload solution to the azide-modified antibody solution (in reaction buffer) with gentle mixing. A typical molar excess of the linker-payload is 5-10 fold per azide group.
-
Incubate the reaction at room temperature for 4-16 hours. The reaction can also be performed at 4°C for a longer duration to minimize potential protein degradation.
-
Monitor the conjugation reaction by hydrophobic interaction chromatography (HIC) or LC-MS to determine the DAR.
-
Once the reaction is complete, purify the ADC using SEC to remove unreacted linker-payload and any aggregates.
-
Characterize the final ADC for DAR, purity, and aggregation by HIC, SEC, and mass spectrometry.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click-Chemistry Strategy for Labeling Antibodies with Copper-64 via a Cross-Bridged Tetraazamacrocyclic Chelator Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 5. synaffix.com [synaffix.com]
- 6. Generation of DAR1 Antibody-Drug Conjugates for Ultrapotent Payloads Using Tailored GlycoConnect Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Two Chemoenzymatic Glycan Remodeling Approaches to Generate Site-Specific Antibody–Drug Conjugates [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Surface Labeling using endo-BCN-Fmoc-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing endo-BCN-Fmoc-L-Lysine for targeted cell surface labeling experiments. This methodology leverages the principles of solid-phase peptide synthesis (SPPS) and strain-promoted azide-alkyne cycloaddition (SPAAC), a powerful bioorthogonal "click chemistry" reaction. The protocols outlined below are intended to guide researchers in the synthesis of custom BCN-functionalized peptides and their subsequent use in labeling azide-modified live cells for applications in basic research, diagnostics, and drug development.
Introduction to this compound in Cell Surface Labeling
This compound is an amino acid derivative designed for incorporation into peptides via Fmoc-based solid-phase peptide synthesis. It provides a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne that reacts specifically and efficiently with azides in a catalyst-free manner, making it ideal for applications in living systems.[1] The key advantage of this approach is the ability to create custom peptides with high affinity and specificity for a cell surface target, which are then equipped with a bioorthogonal handle (BCN) for subsequent labeling with azide-modified probes (e.g., fluorophores, biotin (B1667282), or drug molecules).
The overall strategy involves a two-stage process:
-
Synthesis of a BCN-functionalized peptide: A peptide with a known affinity for a specific cell surface receptor or protein is synthesized using SPPS, incorporating this compound at a desired position.
-
Cell surface labeling: Cells that have been metabolically or enzymatically engineered to display azide (B81097) groups on their surface are incubated with the purified BCN-peptide, leading to covalent attachment via SPAAC.
Key Features and Advantages:
-
Biocompatibility: The SPAAC reaction is copper-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry, making it suitable for live-cell imaging and in vivo applications.[1]
-
High Specificity and Bioorthogonality: The BCN group reacts selectively with azides, with minimal cross-reactivity with other functional groups present in biological systems.[1]
-
Mild Reaction Conditions: The conjugation occurs efficiently in aqueous media at physiological pH and temperature.[2]
-
Customizable Targeting: The use of peptide synthesis allows for the creation of highly specific probes for a wide range of cell surface targets.
-
Versatility: The azide-modified labeling partner can be a fluorophore for imaging, a biotin tag for purification and detection, or a therapeutic agent for targeted drug delivery.
Quantitative Data
The efficiency of the SPAAC reaction is a critical parameter for successful labeling. The table below summarizes the available kinetic data for the reaction between endo-BCN and an azide.
| Parameter | Value | Conditions | Significance |
| Second-Order Rate Constant (k₂) | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) mixture with benzyl (B1604629) azide | Indicates a fast reaction rate suitable for efficient labeling at low concentrations.[3] |
Experimental Protocols
This section provides a detailed, two-part protocol for the synthesis of a BCN-functionalized peptide and its subsequent use in cell surface labeling.
Part 1: Synthesis, Purification, and Characterization of a BCN-Containing Peptide
This protocol describes the manual Fmoc-based solid-phase synthesis of a hypothetical cell-surface binding peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Fmoc-protected amino acids (including this compound)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
ddH₂O
-
Diethyl ether
-
HPLC grade acetonitrile (B52724) and water
-
Solid-phase peptide synthesis vessel
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.[4]
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (ninhydrin turns blue), repeat the coupling step.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Incorporation of this compound: Repeat steps 2 and 3 using this compound as the amino acid to be coupled at the desired position in the peptide sequence.
-
Peptide Chain Elongation: Repeat the deprotection and coupling cycles (steps 2 and 3) for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Peptide Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% ddH₂O.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of HPLC-grade water/acetonitrile.
-
Purify the peptide by reverse-phase HPLC.
-
Collect the fractions containing the desired peptide and confirm its identity and purity by mass spectrometry.
-
Lyophilize the pure peptide fractions.
-
Part 2: Cell Surface Labeling with BCN-Peptide
This protocol describes the labeling of cells displaying surface azides with the purified BCN-peptide. Cells can be engineered to express surface azides through metabolic labeling with an azide-containing sugar, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
Materials:
-
Cells of interest cultured on coverslips or in plates
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Purified BCN-peptide
-
Phosphate-buffered saline (PBS)
-
Azide-functionalized fluorophore (for visualization)
-
Bovine Serum Albumin (BSA)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Metabolic Labeling of Cells with Azides:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of azido (B1232118) sugars into cell surface glycans.
-
-
Preparation for Labeling:
-
Gently wash the cells three times with warm PBS to remove unincorporated Ac₄ManNAz.
-
-
SPAAC Reaction on Live Cells:
-
Prepare a labeling solution of the BCN-peptide in serum-free cell culture medium or PBS containing 1% BSA. A typical starting concentration is 10-50 µM.
-
Add the BCN-peptide labeling solution to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Secondary Labeling with Azide-Fluorophore (if the peptide itself is not fluorescent):
-
Wash the cells three times with warm PBS to remove unbound BCN-peptide.
-
Prepare a solution of the azide-functionalized fluorophore (e.g., Azide-PEG4-Fluorophore) in serum-free medium or PBS with 1% BSA at a concentration of 5-20 µM.
-
Incubate the cells with the azide-fluorophore solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove any unreacted fluorophore.
-
The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for BCN-peptide synthesis and subsequent cell surface labeling.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Application Notes and Protocols for Bioorthogonal Labeling of Proteins with endo-BCN-Fmoc-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and visualization of biomolecules in their native environment. This set of chemical reactions occurs rapidly and selectively within living systems without interfering with endogenous biochemical processes. Among the various bioorthogonal strategies, the strain-promoted azide-alkyne cycloaddition (SPAAC) between a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN), and an azide (B81097) has gained significant traction due to its high efficiency and the absence of a need for a cytotoxic copper catalyst.
Endo-BCN-Fmoc-L-Lysine is a key reagent that facilitates the site-specific incorporation of the BCN moiety into peptides and proteins. The Fmoc-protected lysine (B10760008) is compatible with standard solid-phase peptide synthesis (SPPS), allowing for the precise placement of the BCN group within a peptide sequence. This BCN "handle" can then be used to attach a wide array of probes, including fluorescent dyes, biotin, or drug molecules, that have been functionalized with an azide group. These application notes provide detailed protocols for the incorporation of this compound into peptides, followed by bioorthogonal labeling, and discuss potential applications in studying cellular signaling pathways.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and bioorthogonal labeling of BCN-containing peptides.
Table 1: Solid-Phase Peptide Synthesis (SPPS) of BCN-Containing Peptides
| Parameter | Typical Value | Notes |
| Coupling Efficiency of this compound | >95% | Comparable to standard Fmoc-amino acids. Can be monitored by a Kaiser test. |
| Overall Crude Peptide Yield | 50-70% | Dependent on peptide length and sequence. |
| Purity of Crude Peptide | 60-80% | Varies based on synthesis efficiency and side reactions. |
| Purification Yield (RP-HPLC) | 30-60% | Recovery after purification is a significant factor in the final yield.[1] |
| Final Purity of BCN-Peptide | >95% | Achievable with optimized RP-HPLC protocols. |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of BCN-Labeled Peptides
| Parameter | Typical Value | Notes |
| Second-Order Rate Constant (k₂) | ~10³ - 10⁵ M⁻¹s⁻¹ | For BCN reacting with azides. For example, a BCN-modified GFP reacting with a tetrazine-dye has a k₂ of ~29,000 M⁻¹s⁻¹.[2] |
| Reaction Time for Labeling | Minutes to a few hours | Dependent on the concentrations of reactants and the specific azide probe. |
| Labeling Efficiency in vitro | >90% | Can be driven to completion with a slight excess of the azide probe. |
| Labeling Efficiency in cells | Variable | Depends on cell permeability of the probe and local concentrations. |
| Signal-to-Noise Ratio (Imaging) | High | Bioorthogonal nature of the reaction minimizes background signal. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a BCN-Containing Peptide
This protocol describes the manual synthesis of a peptide with a site-specifically incorporated this compound using Fmoc chemistry on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound:
-
For the desired position in the peptide sequence, use this compound in the coupling step, following the same procedure as for other amino acids.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude BCN-peptide pellet under vacuum.
-
Protocol 2: Purification of the BCN-Peptide by RP-HPLC
Materials:
-
Crude BCN-peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Reversed-phase C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude BCN-peptide in a minimal amount of Solvent A.
-
Purification:
-
Inject the dissolved peptide onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B in Solvent A (e.g., 5% to 65% Solvent B over 30 minutes).
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the purified BCN-peptide as a white powder.
-
Protocol 3: Bioorthogonal Labeling of the BCN-Peptide with an Azide-Probe
This protocol describes the labeling of the purified BCN-peptide with a fluorescent azide-dye in solution.
Materials:
-
Purified BCN-peptide
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the BCN-peptide in PBS to a final concentration of 1 mM.
-
Dissolve the azide-dye in DMSO to a final concentration of 10 mM.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the BCN-peptide solution.
-
Add 1.2 to 1.5 equivalents of the azide-dye stock solution to the peptide solution.
-
Gently mix and incubate at room temperature for 1-4 hours, protected from light.
-
-
Analysis:
-
Monitor the reaction progress by RP-HPLC or mass spectrometry to confirm the formation of the labeled peptide.
-
If necessary, purify the labeled peptide from excess dye using RP-HPLC.
-
Application Example: Studying EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for regulating cell growth, proliferation, and differentiation.[3][4][5] Dysregulation of this pathway is implicated in various cancers. Bioorthogonal labeling can be a powerful tool to study the dynamics of EGFR and its ligands.
A peptide ligand for EGFR can be synthesized with an incorporated this compound. This BCN-labeled ligand can then be reacted with an azide-functionalized fluorescent dye. The resulting fluorescently labeled ligand can be used in live-cell imaging experiments to track the binding of the ligand to EGFR on the cell surface, its internalization, and subsequent trafficking through endocytic pathways. This allows for a detailed investigation of receptor dynamics and the initial steps of signal transduction.
Visualizations
Caption: Experimental workflow for bioorthogonal labeling.
Caption: EGFR signaling pathway investigation.
References
- 1. What to expect recovery-wise from purification of peptides - Chromatography Forum [chromforum.org]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. sinobiological.com [sinobiological.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for endo-BCN-Fmoc-L-Lysine in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of endo-BCN-Fmoc-L-Lysine in the development of antibody-drug conjugates (ADCs). This advanced linker technology enables the precise, copper-free conjugation of payloads to antibodies through strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry." The protocols outlined below cover the essential steps from antibody modification to the characterization and in vitro evaluation of the final ADC.
Introduction to this compound in ADC Technology
The this compound linker is a key component in the construction of modern ADCs. Its structure combines three critical elements:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that reacts with high efficiency and specificity with azide-functionalized molecules in a catalyst-free manner. This bioorthogonal reaction is ideal for conjugating sensitive biomolecules like antibodies without the need for potentially toxic copper catalysts.[1] Studies have suggested that endo-BCN may offer higher reactivity and lead to less aggregation compared to other cyclooctynes like DBCO.[2]
-
Fmoc (Fluorenylmethyloxycarbonyl): A protecting group for the lysine's alpha-amino group, which is typically removed during the synthesis of a drug-linker construct to allow for the attachment of the cytotoxic payload.[3][4]
-
L-Lysine: An amino acid that provides a versatile scaffold for connecting the BCN moiety to the payload, often through its epsilon-amino group, and can be incorporated into a larger linker structure, such as a cleavable peptide sequence.
The use of this linker system allows for the creation of homogeneous and stable ADCs with a defined drug-to-antibody ratio (DAR), a critical quality attribute that influences the therapeutic window of the ADC.
Key Applications and Advantages
-
Site-Specific Conjugation: When combined with methods for introducing azides at specific sites on an antibody, endo-BCN linkers facilitate the production of homogeneous ADCs with a precise DAR.
-
Copper-Free Click Chemistry: The SPAAC reaction avoids the use of copper catalysts, which can be cytotoxic and cause protein aggregation.[1]
-
High Reactivity and Stability: The endo-BCN moiety exhibits favorable reaction kinetics and the resulting triazole linkage is highly stable, ensuring the integrity of the ADC in circulation.[1]
-
Reduced Aggregation: The hydrophilic nature of the endo-BCN linker and the absence of copper can contribute to a lower propensity for ADC aggregation, a common challenge in ADC manufacturing.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs developed using BCN-based linkers.
| Parameter | Linker System | Antibody | Payload | Achieved DAR | Reference |
| Drug-to-Antibody Ratio (DAR) | endo-BCN-PEG-cleavable peptide | Anti-HER2 mAb | MMAE | 4 | [5] |
| Cell Line | ADC | IC50 (nmol/L) | Reference |
| SK-Br-3 (HER2+++) | gsADC-2 (LacNAc-MMAE, DAR=2) | 0.044 | [6] |
| NCI-N87 (HER2+++) | gsADC-2 (LacNAc-MMAE, DAR=2) | 0.163 | [6] |
| MDA-MB-231 (HER2-) | gsADC-2 (LacNAc-MMAE, DAR=2) | >100 | [6] |
Experimental Protocols
Protocol 1: Preparation of Azide-Functionalized Antibody
This protocol describes a general method for introducing azide (B81097) groups onto an antibody for subsequent conjugation with a BCN-linker-payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester (e.g., Azido-PEG4-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
Procedure:
-
Antibody Preparation: Exchange the antibody into the reaction buffer (PBS, pH 8.0-8.5) using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
Azido-NHS Ester Stock Solution: Prepare a 10 mM stock solution of the Azido-NHS ester in anhydrous DMSO immediately before use.
-
Antibody Modification: a. Add a 10 to 20-fold molar excess of the Azido-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v). b. Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4 hours.
-
Purification: Remove the excess, unreacted Azido-NHS ester using a desalting column, exchanging the buffer to a storage-stable buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the average number of azide groups per antibody using a colorimetric assay (e.g., reaction with a DBCO-dye followed by UV-Vis spectroscopy) or by mass spectrometry.
Protocol 2: Synthesis of a Drug-Linker Construct with this compound (Conceptual)
This protocol outlines the conceptual steps for creating a drug-linker construct. In practice, it is often more efficient to procure pre-synthesized drug-linker constructs like endo-BCN-PEG4-Val-Cit-PAB-MMAE.[7]
A. Fmoc Deprotection:
-
Dissolve the this compound in a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[3]
-
Stir the reaction at room temperature for 30 minutes.[8]
-
Monitor the deprotection by HPLC or TLC.
-
Upon completion, remove the piperidine and DMF under vacuum.
B. Payload Conjugation:
-
The deprotected endo-BCN-L-Lysine, now with a free primary amine, can be coupled to a payload that has been activated (e.g., as an NHS ester) or has a carboxylic acid that can be activated for amide bond formation.
-
This step often involves coupling reagents like HATU or HBTU in an organic solvent like DMF.
-
The specific conditions will depend on the nature of the payload.
Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of the azide-functionalized antibody with the endo-BCN-linker-payload.
Materials:
-
Azide-functionalized antibody (from Protocol 1)
-
endo-BCN-linker-payload (e.g., endo-BCN-PEG4-Val-Cit-PAB-MMAE)
-
Reaction buffer: PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Drug-Linker Stock Solution: Prepare a 10 mM stock solution of the endo-BCN-linker-payload in anhydrous DMSO.
-
Conjugation Reaction: a. To the azide-functionalized antibody solution, add a 1.5 to 5-fold molar excess of the endo-BCN-linker-payload stock solution. The final DMSO concentration should be kept below 10% (v/v). b. Gently mix and incubate the reaction at 4°C for 12-24 hours or at room temperature for 4-8 hours. The optimal time and temperature should be determined empirically.
-
Purification: a. Remove the unreacted drug-linker and DMSO by size-exclusion chromatography (SEC) or tangential flow filtration (TFF). b. The ADC should be exchanged into a formulation buffer suitable for storage (e.g., histidine or citrate (B86180) buffer with a stabilizing agent).
Protocol 4: Characterization of the Antibody-Drug Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: If the payload has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR and the distribution of drug-loaded species.[10]
-
Mass Spectrometry (LC-MS): Analysis of the intact or reduced ADC by mass spectrometry provides the most accurate determination of the DAR and can confirm the site of conjugation.[11]
B. Analysis of Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is used to quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.[6]
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency of the ADC on cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. b. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: a. Carefully remove the medium. b. Add 100-150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
Caption: Workflow for ADC synthesis using this compound.
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 10. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Biomaterial Functionalization with endo-BCN-Fmoc-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-BCN-Fmoc-L-Lysine is a valuable reagent for the functionalization of biomaterials through copper-free "click chemistry." This molecule incorporates a strained bicyclo[6.1.0]nonyne (BCN) moiety, which undergoes a highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules.[1][2] The presence of the Fmoc-protected lysine (B10760008) provides a handle for incorporation into peptides via standard solid-phase peptide synthesis (SPPS) or for direct conjugation to biomaterials. This technology is instrumental in the development of advanced biomaterials for applications such as drug delivery, tissue engineering, and the creation of antibody-drug conjugates (ADCs).[1][]
The key advantage of SPAAC is its ability to proceed under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving living cells and sensitive biological molecules.[1] While other cyclooctynes like dibenzocyclooctyne (DBCO) exhibit faster reaction kinetics in some cases, BCN offers the benefits of smaller size and lower lipophilicity, which can be advantageous in certain biological contexts.[4]
Core Applications
-
Surface Modification of Biomaterials: Introduction of reactive handles on biomaterials (e.g., hydrogels, polymers, nanoparticles) for subsequent conjugation of peptides, proteins, drugs, or imaging agents.
-
Peptide and Protein Labeling: Site-specific incorporation of the BCN moiety into peptides and proteins for bioorthogonal conjugation.
-
Development of Antibody-Drug Conjugates (ADCs): Linkage of cytotoxic drugs to antibodies for targeted cancer therapy.[1][]
-
3D Cell Culture Matrices: Creation of functionalized hydrogels with tunable mechanical and biochemical properties for studying cell-material interactions.
Quantitative Data: Comparison of Cyclooctyne (B158145) Reaction Kinetics
The selection of a suitable cyclooctyne is critical for the successful design of bioconjugation experiments. The second-order rate constants (k₂) for the SPAAC reaction provide a quantitative measure of the reaction speed. Below is a comparison of the reaction rates for BCN and DBCO with a model azide (B81097).
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [5] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [5] |
Note: Reaction rates can be influenced by the specific derivatives of the cyclooctyne and azide, as well as the solvent and temperature.[5] Interestingly, while DBCO shows faster kinetics with aliphatic azides, BCN can exhibit a higher reaction rate with aromatic azides.[1]
Experimental Protocols
Protocol 1: General Procedure for the Functionalization of an Amine-Containing Biomaterial with this compound
This protocol describes the covalent attachment of this compound to a biomaterial with available primary amine groups.
Materials:
-
Amine-functionalized biomaterial (e.g., chitosan, amine-modified polymer)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carboxyl-activating agent (e.g., EDC/NHS)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection (optional)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing or centrifugal filters for purification
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Activation: Add 1.1 equivalents of DCC to the dissolved this compound. Let the activation proceed for 30 minutes at room temperature.
-
Biomaterial Preparation: Suspend or dissolve the amine-functionalized biomaterial in an appropriate buffer (e.g., PBS).
-
Conjugation: Add the activated this compound solution dropwise to the biomaterial suspension/solution while stirring.
-
Reaction: Allow the reaction to proceed for 12-24 hours at room temperature or 4°C, depending on the stability of the biomaterial.
-
Purification: Purify the BCN-functionalized biomaterial by extensive dialysis against PBS or by using centrifugal filters to remove unreacted reagents.
-
(Optional) Fmoc Deprotection: If the lysine's alpha-amine is to be deprotected, treat the functionalized biomaterial with a 20% piperidine solution in DMF for 30 minutes. Repeat this step. Purify the biomaterial again as described in step 6.
-
Characterization: Confirm the successful functionalization using appropriate analytical techniques (e.g., NMR, FTIR, UV-Vis spectroscopy).
Protocol 2: SPAAC Reaction of a BCN-Functionalized Biomaterial with an Azide-Containing Molecule
This protocol outlines the "click" reaction between the BCN-functionalized biomaterial and a molecule containing an azide group.
Materials:
-
BCN-functionalized biomaterial (from Protocol 1)
-
Azide-containing molecule (e.g., azide-modified peptide, drug, or fluorescent dye)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vessel
Procedure:
-
Dissolution: Dissolve or suspend the BCN-functionalized biomaterial in PBS.
-
Addition of Azide: Add a 1.5 to 5-fold molar excess of the azide-containing molecule to the biomaterial solution.
-
Reaction: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the reactants.
-
Purification: Remove the excess unreacted azide-containing molecule by dialysis or size-exclusion chromatography.
-
Analysis: Characterize the final functionalized biomaterial to confirm successful conjugation.
Visualizations
Caption: Workflow for biomaterial functionalization.
References
Troubleshooting & Optimization
Technical Support Center: Improving endo-BCN-Fmoc-L-Lysine Conjugation Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using endo-BCN-Fmoc-L-Lysine for efficient bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical linker used in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[1][][3] It contains three key components:
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that readily reacts with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3][4][5]
-
Fmoc (Fluorenylmethyloxycarbonyl): A protecting group for the primary amine of the lysine (B10760008). It is typically removed during solid-phase peptide synthesis to allow for further reactions.[6][7]
-
L-Lysine: An amino acid that provides a spacer and a primary amine for conjugation to biomolecules, often through amide bond formation.[8][]
Q2: What are the main advantages of using a BCN linker in SPAAC reactions?
BCN linkers are valuable in SPAAC reactions for several reasons:
-
Biocompatibility: SPAAC reactions with BCN are "copper-free," avoiding the cytotoxicity associated with copper-catalyzed click chemistry, making them suitable for use in living systems.[10]
-
High Stability: BCN is known for its stability, particularly in the presence of thiols, which are common in biological systems.[11]
-
Hydrophilicity: Compared to other cyclooctynes like DBCO, BCN is less lipophilic, which can be advantageous for the solubility and pharmacokinetic properties of the resulting bioconjugate.[12]
-
Small Size: The relatively small size of the BCN group can minimize steric hindrance during conjugation.[12]
Q3: How does the reactivity of endo-BCN compare to exo-BCN and other cyclooctynes like DBCO?
-
endo-BCN vs. exo-BCN: Both diastereomers of BCN, endo and exo, exhibit similar reactivity in SPAAC reactions with benzyl (B1604629) azide (B81097). However, endo-BCN is slightly more reactive and is more commonly commercially available.[11]
-
BCN vs. DBCO (Dibenzocyclooctyne): DBCO generally exhibits faster reaction kinetics than BCN in SPAAC reactions.[12][13][14] The choice between BCN and DBCO often involves a trade-off between reaction speed (favoring DBCO) and factors like smaller size and lower lipophilicity (favoring BCN).[12][13]
Q4: What is the purpose of the Fmoc protecting group on the lysine?
The Fmoc group protects the alpha-amine of the lysine residue. In solid-phase peptide synthesis, this allows for the selective deprotection and subsequent coupling of other amino acids or molecules. For solution-phase conjugation, the Fmoc group may need to be removed to expose the amine for reaction. Standard deprotection involves treatment with a mild base like piperidine (B6355638).[15] However, in cases where the molecule is sensitive to basic conditions, alternative deprotection methods, such as acidic hydrogenolysis, may be necessary.[6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Product | Inefficient Fmoc deprotection: The primary amine on the lysine is not available for conjugation. | - Verify your deprotection method. For standard Fmoc removal, use a fresh solution of 20% piperidine in DMF.[15] - For base-sensitive substrates, consider alternative deprotection strategies like acidic hydrogenolysis.[6][7] |
| Suboptimal reaction conditions for SPAAC: pH, temperature, or solvent may not be ideal. | - Optimize the pH of the reaction buffer. A slightly basic pH (around 8.0-8.5) can sometimes increase the reaction rate. - If your biomolecules are stable at higher temperatures, consider increasing the reaction temperature (e.g., to 37°C). - Ensure the chosen solvent system is appropriate for both reactants. Aqueous buffers or mixtures with organic co-solvents like DMSO or DMF are commonly used. | |
| Steric hindrance: Bulky groups near the BCN or azide moieties are preventing their interaction. | - If possible, design linkers with longer spacer arms to reduce steric hindrance. - Consider using a smaller cyclooctyne (B158145) if steric clash is a significant issue.[12] | |
| Degradation of reactants: The this compound or the azide-containing molecule may have degraded. | - Store this compound at -20°C.[3] - Use fresh reagents and confirm their integrity before starting the reaction. | |
| Low reagent concentration: The concentration of one or both reactants is too low for an efficient reaction. | - Increase the concentration of the reactants if solubility permits. | |
| Slow Reaction Rate | Inherently slow kinetics of BCN with the specific azide: Some azides are less reactive than others. | - If faster kinetics are required, consider switching to a more reactive cyclooctyne like DBCO.[13][14] - Increase the concentration of the limiting reagent. |
| Suboptimal reaction conditions: As mentioned above, pH, temperature, and solvent play a crucial role. | - Systematically screen different buffer systems (e.g., PBS, HEPES) and pH values. - Perform the reaction at a higher temperature if the biomolecules can tolerate it. | |
| Presence of Side Products | Reaction of BCN with thiols: The strained alkyne of BCN can react with free thiols (e.g., from cysteine residues) in a side reaction known as thiol-yne addition.[11] | - If your protein contains free cysteines that are not intended for conjugation, consider blocking them with a reagent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) prior to the SPAAC reaction. |
| Hydrolysis of ester linkages: If this compound is conjugated via an ester bond, it may be susceptible to hydrolysis, especially under basic conditions. | - Maintain a neutral or slightly acidic pH during the reaction and purification if ester stability is a concern. | |
| Premature Fmoc removal: The free ε-amino group of a lysine residue can, in some cases, cause the undesired removal of the Fmoc group from another lysine.[16] | - Minimize the time the peptide resin is at a non-acidic pH before the addition of the next amino acid during solid-phase synthesis.[16] | |
| Difficulty in Product Purification | Similar properties of product and starting materials: The conjugated product may have similar solubility or chromatographic behavior to the unreacted starting materials. | - Use a slight excess of the reagent that is easier to remove during purification. - Optimize your purification method. For proteins, size exclusion chromatography (SEC) or affinity chromatography can be effective. For smaller molecules, reversed-phase HPLC (RP-HPLC) is commonly used.[17][18] |
| Aggregation of the conjugate: The final product may be prone to aggregation, making purification and characterization difficult. | - The use of PEGylated linkers can improve the solubility and reduce aggregation of the final conjugate. |
Quantitative Data
Table 1: Comparison of Second-Order Rate Constants (k₂) for Different Cyclooctynes in SPAAC Reactions with Benzyl Azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| endo-BCN | ~0.29 | [11] |
| exo-BCN | ~0.19 | [11] |
| DBCO | ~0.6 - 1.0 | [13] |
| DIBO | ~0.3 - 0.7 | [13] |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide reactant used.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to the lysine residues of an antibody. This first requires the activation of the carboxylic acid of the lysine linker to an NHS ester.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound (Preparation of NHS ester):
-
Dissolve this compound, NHS, and DCC (or EDC) in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (linker:NHS:DCC/EDC).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.
-
The crude NHS ester solution can often be used directly in the next step after removal of the urea (B33335) byproduct (if using DCC) by filtration.
-
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the activated this compound-NHS ester solution to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
The reaction pH can be adjusted to 8.0-8.5 to increase the reactivity of the NHS ester.
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess linker and byproducts by size-exclusion chromatography or dialysis.
-
Characterize the conjugate to determine the drug-to-antibody ratio (DAR).
-
Protocol 2: SPAAC Reaction of a BCN-functionalized Biomolecule with an Azide-containing Molecule
Materials:
-
BCN-functionalized biomolecule (from Protocol 1)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the BCN-functionalized biomolecule and the azide-containing molecule in the reaction buffer.
-
A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific BCN and azide pair.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
-
-
Purification:
-
Purify the final conjugate using a suitable chromatography method (e.g., size-exclusion, affinity, or reversed-phase HPLC) to remove unreacted starting materials.
-
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: Key factors affecting conjugation outcomes.
Caption: Analogy to a cellular signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 11. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
- 17. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
endo-BCN-Fmoc-L-Lysine side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endo-BCN-Fmoc-L-Lysine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an amino acid derivative used in bioconjugation and peptide synthesis. It incorporates three key functional components:
-
L-Lysine: An amino acid that provides a scaffold for building peptides or for attachment to other molecules.
-
Fmoc (9-fluorenylmethyloxycarbonyl): A protecting group for the α-amino group of lysine (B10760008), which is typically removed during solid-phase peptide synthesis (SPPS).
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne used for copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the attachment of molecules containing an azide (B81097) group.
Q2: What are the most common side reactions associated with the endo-BCN moiety?
The primary side reaction involving the endo-BCN group is the thiol-yne reaction , an undesired reaction with free thiol groups, particularly from cysteine residues in proteins. This can lead to non-specific labeling and the formation of heterogeneous conjugates. Additionally, the BCN group can exhibit instability under certain conditions:
-
Acidic Conditions: BCN moieties can degrade under strongly acidic conditions, such as those used for peptide cleavage from a resin in SPPS.
-
Cellular Environments: BCN groups have shown lower stability in intracellular environments compared to other cyclooctynes like DBCO. They can be degraded in the presence of radicals and high concentrations of thiols.
Q3: What side reactions are associated with the Fmoc-L-Lysine portion of the molecule?
The main side reactions related to Fmoc-L-Lysine are:
-
Premature Fmoc Deprotection: The ε-amino group of the lysine side chain can be basic enough to cause the premature removal of the Fmoc protecting group from the α-amino group of another lysine residue in the peptide chain. This can lead to undesired chain branching during peptide synthesis.
-
Piperidine (B6355638) Adduct Formation: During Fmoc deprotection using piperidine, byproducts can form. For instance, if the lysine side chain is modified with a thioamide, a piperidine adduct can be formed, which may be difficult to separate from the desired product.
Troubleshooting Guides
Problem 1: Non-specific Labeling or Low Yield in Bioconjugation Reactions
Possible Cause: Thiol-yne side reaction between the endo-BCN group and free cysteine residues on your protein or peptide.
Solution:
-
Thiol Blocking: Before performing the conjugation with your endo-BCN-containing molecule, block the free thiol groups on your cysteine-containing biomolecule. A common method is to alkylate the thiols using iodoacetamide (B48618) (IAM).
Experimental Protocol: Cysteine Blocking with Iodoacetamide
-
Dissolve Biomolecule: Dissolve your cysteine-containing protein or peptide in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Reduction (Optional but Recommended): To ensure all cysteine residues are in their reduced, free thiol form, treat the solution with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
For DTT, use a 10-fold molar excess and incubate at room temperature for 1 hour.
-
For TCEP, a 2-5 fold molar excess is typically sufficient with a shorter incubation time.
-
-
Remove Reducing Agent: Remove the excess reducing agent using a desalting column or dialysis. This step is crucial as the reducing agent will react with the iodoacetamide.
-
Alkylation: Add a 5 to 10-fold molar excess of iodoacetamide to the biomolecule solution. Incubate the reaction in the dark at room temperature for 1 hour.
-
Quench Reaction: Quench any unreacted iodoacetamide by adding a small amount of a thiol-containing reagent like DTT or β-mercaptoethanol.
-
Purification: Purify the thiol-blocked biomolecule using a desalting column, dialysis, or HPLC to remove excess reagents.
-
Proceed with BCN Conjugation: Your biomolecule is now ready for specific conjugation with this compound or its derivatives.
Problem 2: Degradation of the BCN Moiety During Peptide Synthesis Cleavage
Possible Cause: The BCN group is sensitive to strong acids used in the final cleavage and deprotection step of solid-phase peptide synthesis (e.g., high concentrations of trifluoroacetic acid - TFA).
Solution:
-
Optimize Cleavage Conditions:
-
Minimize Cleavage Time: Perform the cleavage for the shortest time necessary to remove the peptide from the resin and deprotect the side chains. Monitor the reaction progress to determine the optimal time.
-
Use Scavengers: Include a scavenger cocktail in your cleavage mixture to trap reactive species that can degrade the BCN moiety. A common scavenger is triisopropylsilane (B1312306) (TIS).
-
Lower TFA Concentration: If possible, use a lower concentration of TFA for the cleavage. This will depend on the type of resin and the other protecting groups on your peptide.
-
Problem 3: Appearance of Unexpected Byproducts in Peptide Synthesis
Possible Cause 1: Premature Fmoc Deprotection
The ε-amino group of a lysine residue is causing the removal of the Fmoc group on another residue, leading to peptide branching.
Solution:
-
Minimize Base Exposure: During the Fmoc deprotection step in your SPPS protocol, minimize the time the resin is exposed to the basic conditions (e.g., piperidine in DMF) before the addition of the next activated amino acid.
Workflow for Minimizing Premature Fmoc Deprotection
Caption: Workflow to minimize premature Fmoc deprotection.
Possible Cause 2: Piperidine Adduct Formation
If your peptide contains modifications like thioamides on the lysine side chain, piperidine used for Fmoc deprotection can react to form a stable adduct that is difficult to remove.
Solution:
-
Use an Alternative Base for Fmoc Deprotection: Instead of piperidine, consider using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). A 2% solution of DBU in DMF can be effective for Fmoc removal while avoiding the formation of piperidine adducts.
Quantitative Data Summary
| Side Reaction/Parameter | Reagents/Conditions | Observed Outcome | Quantitative Data |
| Thiol-yne Reaction | BCN and Cysteine | Formation of a vinyl sulfide (B99878) adduct | The reaction can be significant, leading to non-specific labeling. Blocking thiols with iodoacetamide is highly effective in preventing this. |
| BCN Stability | Intracellular Environment | Degradation of the BCN group | In RAW 264.7 macrophage cells, up to 79% of BCN groups were degraded within 24 hours. |
| Fmoc Deprotection | Piperidine on Lysine-containing peptides | Premature deprotection and potential for peptide branching | The rate of premature deprotection is dependent on the peptide sequence and reaction conditions. Minimizing base exposure time is critical. |
| Piperidine Adducts | Piperidine and Thioamide-modified Lysine | Formation of a +51 Da adduct | This side product can be a major impurity if piperidine is used for Fmoc deprotection in the presence of a thioamide. Using DBU can eliminate this byproduct. |
Signaling Pathways and Workflows
Thiol-Yne Side Reaction and Mitigation
Technical Support Center: Fmoc Deprotection of BCN-Lysine
Welcome to the technical support center for challenges in the Fmoc deprotection of BCN-lysine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful incorporation of BCN-lysine into synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when removing the Fmoc group from BCN-lysine?
The main challenge is the instability of the bicyclo[6.1.0]nonyne (BCN) moiety under standard Fmoc deprotection conditions. The strained alkyne functionality of BCN is susceptible to degradation by the strong basic conditions of 20% piperidine (B6355638) in DMF, which is a common reagent for Fmoc removal. This degradation can lead to a loss of the desired click-reactive handle on the lysine (B10760008) side chain, resulting in a failed or impure peptide synthesis.
Q2: How can I detect if the BCN moiety has degraded during Fmoc deprotection?
Degradation of the BCN group can be detected by mass spectrometry (MS) of the final peptide. You would observe a mass loss corresponding to the BCN group or the appearance of unexpected adducts. High-performance liquid chromatography (HPLC) analysis of the crude peptide may also show multiple peaks, indicating the presence of impurities.
Q3: Are there alternative, milder Fmoc deprotection methods that are compatible with BCN-lysine?
Yes, milder deprotection strategies are recommended to preserve the integrity of the BCN group. These include the use of alternative protecting groups for the lysine side-chain that avoid the need for piperidine treatment of the BCN moiety, or the use of alternative, less harsh basic conditions for Fmoc removal.
Troubleshooting Guide
This guide addresses common problems encountered during the Fmoc deprotection of BCN-lysine and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of BCN group confirmed by MS | Instability of the BCN moiety in the presence of piperidine. | Utilize a trifluoroacetamide (B147638) (tfa) protected lysine (Nα-Fmoc-Nε-tfa-Lys) for the incorporation of BCN. The tfa group is stable during peptide synthesis and is removed during the final cleavage from the resin, thus avoiding exposure of the BCN group to piperidine. Alternatively, consider using a milder base for Fmoc deprotection, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). |
| Incomplete Fmoc deprotection | Steric hindrance from the BCN-lysine residue or peptide aggregation. | If using a milder base like DBU, optimize the concentration and reaction time. A common starting point is 2% DBU in DMF for 2-5 minutes, repeated once. For aggregating sequences, consider using a solvent with better solvating properties like N-methyl-2-pyrrolidone (NMP). |
| Multiple peaks in HPLC of crude peptide | A mix of desired peptide and BCN-degraded byproducts. | Confirm the identity of the peaks by MS. If BCN degradation is confirmed, switch to a milder deprotection strategy as outlined above. |
| Low yield of the final peptide | Incomplete coupling of the BCN-lysine or loss of peptide during unstable deprotection steps. | Ensure complete coupling of the Fmoc-BCN-lysine-OH using a suitable coupling reagent and extended reaction times if necessary. Employ a validated mild deprotection protocol to prevent peptide loss. |
Experimental Protocols
Protocol 1: Incorporation of BCN-Lysine using Nα-Fmoc-Nε-tfa-Lys
This protocol is a recommended strategy to avoid the direct exposure of the BCN moiety to piperidine.
-
Peptide Synthesis: Perform solid-phase peptide synthesis (SPPS) using standard Fmoc chemistry.
-
BCN-Lysine Incorporation: For the desired lysine position, use Nα-Fmoc-Nε-tfa-Lysine-OH for the coupling reaction.
-
Fmoc Deprotection: Continue with the standard 20% piperidine in DMF for the removal of the Fmoc group from the Nα-Fmoc-Nε-tfa-Lysine.
-
Final Cleavage and tfa Deprotection: After the full peptide sequence is assembled, cleave the peptide from the resin and simultaneously remove the tfa protecting group using a cleavage cocktail containing a higher concentration of a nucleophile. A recommended cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) for 2-3 hours at room temperature. The BCN moiety is then introduced on the deprotected lysine side chain in solution.
Protocol 2: Mild Fmoc Deprotection using DBU
This protocol is an alternative for peptides where the BCN group is already incorporated, but it should be used with caution and may require optimization.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
First Deprotection: Add the DBU solution to the resin and agitate for 2-5 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin with DMF (3 x 1 min).
-
Second Deprotection: Repeat steps 3 and 4.
-
Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of DBU.
-
Monitoring: Monitor the completion of the deprotection using a qualitative method like the Kaiser test.
Visualizations
Caption: Comparative workflows for incorporating BCN-lysine into peptides.
Caption: Troubleshooting decision tree for Fmoc deprotection of BCN-lysine.
effect of pH on endo-BCN-Fmoc-L-Lysine reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endo-BCN-Fmoc-L-Lysine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conducting a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with this compound?
A1: While the optimal pH can be system-dependent, a general guideline for SPAAC reactions is a pH range of 7.0 to 8.5. For many applications, a slightly basic pH within this range can lead to an increased reaction rate. However, it is crucial to consider the stability of all components of your reaction system at the chosen pH.
Q2: How does the choice of buffer affect the SPAAC reaction rate?
A2: The buffer system can significantly influence the kinetics of a SPAAC reaction. Studies have shown that HEPES buffer can result in higher reaction rates compared to phosphate-buffered saline (PBS) for some cyclooctyne (B158145) systems. If you are experiencing slow reaction times, consider screening different buffer systems.
Q3: What are the primary stability concerns for this compound related to pH?
A3: There are two main components to consider regarding pH stability:
-
Fmoc protecting group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is notoriously labile under basic conditions.[1][2] Exposure to even mildly basic conditions (pH > 8.5) for extended periods can lead to premature deprotection of the lysine's alpha-amino group, resulting in unwanted side reactions.
-
BCN ring: While generally stable, the bicyclononyne (BCN) ring can be susceptible to degradation under certain conditions. Some studies have indicated that BCN may be less stable at neutral pH compared to acidic pH within cellular environments, which could be a factor in long-term experiments.
Q4: Can the lysine (B10760008) ester in the molecule hydrolyze during my experiment?
A4: Ester hydrolysis is a possibility, particularly at pH values outside of the neutral range. Both acidic and basic conditions can catalyze the hydrolysis of the lysine's ester group.[3] The rate of hydrolysis will depend on the specific pH, temperature, and duration of the experiment. It is advisable to work at a pH as close to neutral as is effective for the SPAAC reaction and to minimize reaction and purification times.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Screen a pH range from 6.5 to 8.5 to find the optimal condition for your specific reactants. Start with a pH of around 7.4. Consider using a HEPES buffer system instead of PBS.[4] |
| Premature Fmoc Deprotection | Avoid prolonged exposure to basic conditions (pH > 8.5). If a basic pH is required for other reasons, minimize the reaction time. Analyze your starting material for the presence of the deprotected product. |
| Degradation of BCN Moiety | Ensure that the this compound has been stored correctly in a cool, dry, and dark place. For long-term experiments in biological media, consider the potential for degradation at neutral pH. |
| Hydrolysis of Lysine Ester | Minimize reaction and workup times, especially if operating at a non-neutral pH. Analyze for the presence of the hydrolyzed product by mass spectrometry. |
Issue 2: Presence of Unexpected Side Products
| Possible Cause | Troubleshooting Steps |
| Fmoc Deprotection and Subsequent Reaction | If the Fmoc group is prematurely cleaved at a higher pH, the newly exposed primary amine can participate in side reactions. Run the reaction at a lower pH (e.g., 7.0-7.4) to minimize deprotection. |
| Reaction with Thiols | While BCN is more stable than other cyclooctynes like DBCO in the presence of thiols (e.g., glutathione (B108866) in cell lysates), high concentrations of thiols can still potentially react with the BCN moiety. If working with thiol-rich samples, consider a purification step to remove excess thiols prior to the SPAAC reaction. |
Quantitative Data Summary
The following table summarizes the general effect of pH on the components of this compound and the SPAAC reaction. Specific reaction rates are highly dependent on the azide (B81097) reaction partner, solvent, and temperature.
| Parameter | pH Effect | Recommended Range | Notes |
| SPAAC Reaction Rate | Generally increases with higher pH | 7.0 - 8.5 | The effect can plateau or reverse at very high pH due to reactant instability. |
| Fmoc Group Stability | Unstable at basic pH | < 8.5 | Rapidly cleaved by bases like piperidine, and can be slowly removed at mildly basic pH.[1][2] |
| BCN Ring Stability | Generally stable, but can show some instability at neutral pH in cellular contexts. | 6.5 - 8.0 | More stable than DBCO in the presence of thiols. |
| Lysine Ester Stability | Susceptible to hydrolysis at acidic and basic pH. | 6.5 - 7.5 | Rate of hydrolysis increases further from neutral pH.[3] |
Experimental Protocols
Protocol for pH Optimization of a SPAAC Reaction
This protocol provides a general framework for optimizing the pH of a SPAAC reaction between this compound and an azide-containing molecule.
1. Reagent Preparation: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF). b. Prepare a stock solution of your azide-containing molecule in a solvent compatible with your reaction buffers. c. Prepare a series of buffers at different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, and 8.5). Recommended buffers include phosphate (B84403) buffer and HEPES.
2. Reaction Setup: a. In separate microcentrifuge tubes, aliquot your azide-containing molecule. b. Add the appropriate buffer to each tube to achieve the desired final reaction concentration. c. To initiate the reaction, add the this compound stock solution to each tube. Ensure the final concentration of the organic solvent is kept low (typically <10%) to avoid negative effects on the reaction or biomolecule stability. d. Gently mix the contents of each tube.
3. Reaction and Monitoring: a. Incubate the reactions at a constant temperature (e.g., room temperature or 37°C). b. At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction. c. Quench the reaction if necessary (e.g., by flash freezing). d. Analyze the aliquots by a suitable method (e.g., LC-MS, HPLC, or SDS-PAGE if one of the components is a protein) to determine the extent of product formation.
4. Data Analysis: a. Quantify the amount of product formed at each pH and time point. b. Plot the product formation versus time for each pH to determine the initial reaction rates. c. Compare the reaction rates at different pH values to identify the optimal pH for your system.
Visualizations
Caption: Experimental workflow for pH optimization.
Caption: pH influence on reactivity and stability.
References
Technical Support Center: Preventing Protein Aggregation During BCN Conjugation
Welcome to the technical support center for troubleshooting protein aggregation during bicyclo[6.1.0]nonyne (BCN) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to mitigate aggregation issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during BCN conjugation?
Protein aggregation during BCN conjugation is a multifaceted issue stemming from several factors that disrupt protein stability:
-
Increased Hydrophobicity: The BCN moiety itself is hydrophobic. Attaching multiple BCN molecules to the protein surface can increase its overall hydrophobicity, promoting intermolecular hydrophobic interactions that lead to aggregation.
-
High Molar Excess of BCN Reagent: Using a large molar excess of the BCN reagent can lead to a high degree of labeling. This can alter the protein's isoelectric point (pI) and surface charge distribution, leading to instability and precipitation. In some cases, the excess reagent itself may precipitate.
-
Suboptimal Buffer Conditions: Proteins are sensitive to the pH, ionic strength, and composition of their environment. An inappropriate buffer can lead to protein unfolding and exposure of hydrophobic cores, making the protein more susceptible to aggregation even before the conjugation reaction begins.[1][2]
-
High Protein Concentration: Performing the conjugation at a high protein concentration increases the proximity of protein molecules, thereby facilitating intermolecular interactions and increasing the risk of aggregation.[2]
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the rate of both the conjugation reaction and protein denaturation/aggregation.[1]
Q2: How can I detect and quantify protein aggregation?
Several techniques can be used to detect and quantify protein aggregates, ranging from simple visual inspection to sophisticated analytical methods:
-
Visual Observation: The simplest method is to visually inspect the solution for turbidity, precipitation, or particulate matter.[2]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution. It is an excellent tool for early detection of aggregation.[3][4][5][6]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.[7][8][9][10]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during BCN conjugation.
Issue 1: Visible Precipitation or Turbidity Observed Immediately After Adding BCN Reagent
This is often a sign of acute protein instability or reagent precipitation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Corrective Actions:
-
Verify BCN Reagent Solubility: Ensure the BCN reagent is fully dissolved in a suitable organic solvent (e.g., DMSO) before adding it to the aqueous protein solution. The final concentration of the organic solvent should typically be below 10% (v/v) to avoid denaturing the protein.
-
Reduce Molar Excess of BCN: A high concentration of the BCN reagent can cause it to precipitate in an aqueous buffer. Perform a titration to determine the optimal molar excess.
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain surface charge and repulsion between protein molecules.
-
Ionic Strength: Adjust the salt concentration (e.g., 50-150 mM NaCl) to screen electrostatic interactions that may promote aggregation.
-
-
Lower Protein Concentration: If possible, perform the reaction at a lower protein concentration (e.g., 1-2 mg/mL).[2]
-
Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the aggregation process.[1]
Issue 2: Increased Aggregation Detected by DLS or SEC After Conjugation
This indicates a more subtle destabilization of the protein conjugate.
Troubleshooting Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unchainedlabs.com [unchainedlabs.com]
- 5. azonano.com [azonano.com]
- 6. DSpace [cora.ucc.ie]
- 7. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. shimadzu.com [shimadzu.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Characterization of endo-BCN-Fmoc-L-Lysine Conjugates
Welcome to the technical support center for the analytical characterization of endo-BCN-Fmoc-L-Lysine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of these bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound conjugates?
A1: The primary techniques for characterizing this compound conjugates, especially in the context of antibody-drug conjugates (ADCs), are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is used to assess purity, homogeneity, and drug-to-antibody ratio (DAR).[1][2] Mass spectrometry provides information on molecular weight, conjugate identity, and DAR.[3][4] NMR is primarily used to confirm the structure of the linker and its attachment to the payload or biomolecule, particularly for smaller conjugates.
Q2: What is "click chemistry" and how does this compound fit in?
A2: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific.[5] this compound is a linker that participates in a type of copper-free click chemistry called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7] The strained bicyclononyne (BCN) ring reacts efficiently with an azide-modified molecule (e.g., a protein, peptide, or drug) to form a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation.[8][9][10]
Q3: What are the common side reactions with BCN linkers and how can they be avoided?
A3: A common side reaction is the thiol-yne reaction with free thiol groups, such as those from cysteine residues in proteins. This can be minimized by blocking free thiols with reagents like iodoacetamide (B48618) before conjugation. Additionally, the stability of the linkage used to attach the BCN moiety should be considered, as some linkages can be unstable under certain conditions (e.g., acidic environments).[11]
Q4: Why is my SPAAC reaction inefficient?
A4: Several factors can contribute to an inefficient SPAAC reaction. The solubility of the reactants in the chosen aqueous buffer can be a major issue.[12][13] The pH of the reaction can also significantly affect the reaction rate by altering the charge state of the reactants.[12][13] The presence of surfactants can sometimes enhance the reaction rate in aqueous media.[12][13] It is also crucial to ensure the purity and reactivity of both the BCN-linker and the azide-modified biomolecule.
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak resolution or broad peaks.
-
Possible Causes:
-
Improper mobile phase composition: The pH, ionic strength, or organic modifier concentration may not be optimal for your conjugate.[6]
-
Column degradation: The column may be clogged or the stationary phase may have deteriorated.[6]
-
High sample load: Overloading the column can lead to peak broadening.[6]
-
Slow gradient: For peptide and protein conjugates, a shallow gradient is often necessary for good separation.[14]
-
-
Solutions:
-
Optimize mobile phase: Systematically vary the pH, salt concentration (for HIC), and organic solvent gradient (for RP-HPLC) to improve separation.
-
Column maintenance: Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help protect the analytical column.
-
Reduce sample load: Inject a smaller amount of your sample.
-
Adjust gradient: For peptide conjugates, a shallow gradient (e.g., 1% B per minute) is often a good starting point.[14]
-
Issue: Inconsistent retention times.
-
Possible Causes:
-
Fluctuations in temperature: Changes in ambient temperature can affect retention times.
-
Mobile phase preparation: Inconsistent preparation of the mobile phase can lead to variability.
-
Pump issues: Leaks or air bubbles in the pump can cause flow rate fluctuations.
-
-
Solutions:
-
Use a column thermostat: This will ensure a stable column temperature.
-
Ensure consistent mobile phase preparation: Prepare fresh mobile phase for each run and ensure it is well-mixed and degassed.
-
Maintain the HPLC system: Regularly check for leaks and purge the pump to remove air bubbles.
-
Mass Spectrometry Analysis
Issue: Low signal intensity or no signal for the conjugate.
-
Possible Causes:
-
Low sample concentration: The concentration of the conjugate may be too low for detection.
-
Poor ionization efficiency: The conjugate may not ionize well under the chosen conditions.
-
Sample contamination: Contaminants can suppress the signal of the analyte.
-
Incompatible buffer: High concentrations of non-volatile salts (e.g., from HIC) are not compatible with MS.
-
-
Solutions:
-
Concentrate the sample: If possible, increase the concentration of your conjugate.
-
Optimize ionization source parameters: Adjust parameters such as spray voltage, gas flow, and temperature.
-
Purify the sample: Use appropriate sample preparation techniques like desalting or buffer exchange to remove contaminants and incompatible salts.
-
Deglycosylation: For antibody conjugates, enzymatic deglycosylation can reduce heterogeneity and simplify the mass spectra, potentially improving signal quality.[15]
-
Issue: Complex or difficult-to-interpret mass spectra.
-
Possible Causes:
-
Heterogeneity of the conjugate: ADCs are often heterogeneous mixtures with varying drug-to-antibody ratios (DARs), leading to multiple overlapping peaks.
-
Glycosylation: The presence of different glycoforms on antibodies adds to the complexity of the mass spectrum.
-
Formation of adducts: Adducts with sodium, potassium, or other ions can complicate the spectrum.[16]
-
In-source fragmentation: The conjugate may be fragmenting in the ion source.[17]
-
-
Solutions:
-
Data deconvolution: Use specialized software to deconvolute the multiply charged spectra to obtain the neutral mass of the different conjugate species.[4]
-
Deglycosylation: As mentioned above, removing glycans can simplify the spectrum.[15]
-
Optimize sample preparation and MS conditions: Ensure the use of high-purity solvents and reagents to minimize adduct formation. Adjusting source parameters can help reduce in-source fragmentation.
-
Reduce the ADC before analysis: For some ADCs, reduction of interchain disulfide bonds can simplify the analysis by allowing the characterization of individual light and heavy chains.
-
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for ADC DAR Analysis
This protocol provides a general method for determining the drug-to-antibody ratio (DAR) of an this compound conjugate.
-
Materials:
-
HIC Column (e.g., MAbPac HIC-Butyl)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate, pH 7.0[18]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[18]
-
HPLC system with a UV detector
-
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject 10-50 µg of the prepared sample.
-
Gradient Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Detection: Monitor the elution profile at 280 nm (for the antibody) and at a wavelength corresponding to the absorbance of the conjugated payload, if applicable.
-
Data Analysis: The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times. The relative peak areas can be used to calculate the average DAR.
-
Reversed-Phase HPLC (RP-HPLC) for Peptide-BCN Conjugate Analysis
This protocol is suitable for analyzing the purity of smaller conjugates like peptides.
-
Materials:
-
C18 RP-HPLC Column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
HPLC system with a UV detector
-
-
Procedure:
-
Sample Preparation: Dissolve the peptide conjugate in an appropriate solvent (e.g., water/acetonitrile mixture).
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the sample.
-
Gradient Elution: Apply a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection: Monitor the elution at 220 nm (for the peptide backbone) and other relevant wavelengths for the conjugate.
-
Data Analysis: Assess the purity of the conjugate by integrating the peak area of the main product relative to any impurities.
-
Mass Spectrometry for Intact Mass Analysis of an ADC
-
Sample Preparation:
-
Desalting/Buffer Exchange: The ADC sample must be in a volatile buffer (e.g., ammonium acetate (B1210297) or ammonium bicarbonate). Use a desalting column or buffer exchange spin column.
-
(Optional) Deglycosylation: To simplify the spectrum, the ADC can be treated with an enzyme like PNGase F to remove N-linked glycans.[15]
-
Dilution: Dilute the sample to a final concentration of 0.1-1 mg/mL in a solution compatible with ESI-MS (e.g., water with 0.1% formic acid).
-
-
LC-MS Method:
-
LC: Use a short RP-column for online desalting and separation from small molecules. A rapid gradient of acetonitrile in water with 0.1% formic acid is typically used.
-
MS: Acquire data in positive ion mode over a mass range that encompasses the expected charge state distribution of the ADC (e.g., m/z 1000-4000).
-
Source Conditions: Use gentle source conditions (e.g., lower cone voltage, source temperature) to minimize fragmentation of the intact conjugate.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different DAR species.
-
Calculate the average DAR by taking a weighted average of the different species observed.
-
Quantitative Data Summary
| Analytical Technique | Parameter Measured | Typical Values/Observations for this compound Conjugates |
| HIC-HPLC | Drug-to-Antibody Ratio (DAR) | Separation of species with DAR 0, 2, 4, 6, 8. Average DAR is calculated from peak areas. |
| RP-HPLC | Purity | For peptide conjugates, purity is often >95% as determined by peak area at a specific wavelength. |
| Mass Spectrometry | Intact Mass | Observed mass should correspond to the theoretical mass of the antibody + (n x mass of linker-drug), where n is the DAR. |
| UV-Vis Spectroscopy | Average DAR | Can be estimated by measuring the absorbance at 280 nm (protein) and a wavelength specific to the payload. |
Visualizations
Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis using HIC-HPLC.
Caption: Workflow for intact mass analysis of an ADC by LC-MS.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
- 5. What is SPAAC? | AxisPharm [axispharm.com]
- 6. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. benchchem.com [benchchem.com]
- 12. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
Endo vs. Exo BCN Isomers: A Reactivity Showdown in Bioconjugation
A detailed comparison of endo-BCN-Fmoc-L-Lysine and exo-BCN-Fmoc-L-Lysine for researchers and drug development professionals.
In the rapidly advancing field of bioconjugation, the choice of reagents for strain-promoted azide-alkyne cycloaddition (SPAAC) is critical for the successful synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs. Bicyclo[6.1.0]nonyne (BCN) derivatives, particularly Fmoc-L-Lysine conjugates, have emerged as valuable tools due to their favorable balance of reactivity and stability. These reagents exist as two diastereomers, endo and exo, whose subtle structural differences can significantly impact their reactivity in SPAAC reactions. This guide provides an objective comparison of the performance of this compound and exo-BCN-Fmoc-L-Lysine, supported by experimental data, to inform reagent selection in your research.
Reactivity Profile: A Quantitative Comparison
The reactivity of endo and exo BCN isomers has been evaluated by determining the second-order rate constants (k₂) for their reaction with benzyl (B1604629) azide (B81097), a common model azide. Experimental data consistently demonstrates that the endo isomer exhibits a slightly higher reactivity compared to the exo isomer in SPAAC reactions. This difference in reactivity is observed in both non-polar and polar solvent systems, with the rate enhancement of the endo isomer being more pronounced in polar environments, which are more representative of biological conditions.
While the synthesis of BCN typically yields a higher proportion of the exo isomer (approximately a 5:3 ratio of exo to endo), the endo isomer is often preferred in bioorthogonal reactions due to its slightly faster kinetics.[1]
| Isomer | Reactant | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| exo-BCN | Benzyl Azide | CDCl₃ | 0.11 | [2][3] |
| endo-BCN | Benzyl Azide | CDCl₃ | 0.14 | [2][3] |
| exo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.19 | [1][2][3] |
| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 | [1][2][3] |
| exo-BCN | Nitrone | Not Specified | 1.32 | [2][3] |
| endo-BCN | Nitrone | Not Specified | 1.66 | [2][3] |
Experimental Protocol: Determination of SPAAC Reaction Kinetics
The following is a detailed methodology for determining the second-order rate constant of the SPAAC reaction between BCN-Fmoc-L-Lysine isomers and an azide-containing molecule using ¹H NMR spectroscopy.
Materials:
-
This compound
-
exo-BCN-Fmoc-L-Lysine
-
Azide-functionalized molecule (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN/D₂O)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the BCN-Fmoc-L-Lysine isomer, the azide-containing molecule, and the internal standard in the chosen deuterated solvent at precisely known concentrations.
-
Reaction Initiation: In an NMR tube, mix the stock solutions of the BCN isomer and the azide to achieve the desired final concentrations. It is recommended to use a pseudo-first-order condition with one reactant in at least 10-fold excess.
-
NMR Data Acquisition: Immediately after mixing, acquire a ¹H NMR spectrum at time zero (t=0). Continue to acquire spectra at regular time intervals to monitor the progress of the reaction. The disappearance of a reactant peak and the appearance of a product peak should be observed.
-
Data Analysis:
-
Integrate a characteristic, well-resolved peak for both a reactant and a product in each spectrum.
-
Normalize the integrals to the integral of the internal standard to determine the concentration of the reactant and product at each time point.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant (k') by the concentration of the reactant that was in excess.
-
Signaling Pathways and Experimental Workflows
To visualize the fundamental reaction and the experimental workflow, the following diagrams are provided.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: Workflow for determining SPAAC reaction kinetics via ¹H NMR.
Conclusion
The choice between this compound and exo-BCN-Fmoc-L-Lysine will depend on the specific requirements of the bioconjugation reaction. While the endo isomer offers a modest increase in reaction rate, the exo isomer is the major product of synthesis and may be more readily available. For applications where rapid kinetics are paramount, the endo isomer is the preferred choice. However, for many applications, the reactivity of the exo isomer is more than sufficient. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific needs of their experimental design.
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synaffix.com [synaffix.com]
- 3. Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to endo-BCN-Fmoc-L-Lysine in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reagents for strain-promoted azide-alkyne cycloaddition (SPAAC) is a critical determinant of experimental success. This guide provides a comprehensive comparison of endo-BCN-Fmoc-L-Lysine with other common cyclooctynes, supported by experimental data, to facilitate informed decisions in the design of bioconjugation strategies.
Bicyclo[6.1.0]nonyne (BCN) is a widely utilized cyclooctyne (B158145) in SPAAC due to its favorable balance of reactivity, stability, and hydrophilicity.[1] BCN exists as two diastereomers: exo-BCN and endo-BCN. While both are effective in SPAAC reactions, the endo isomer exhibits distinct advantages, particularly in applications involving fluorescence and in complex biological environments.[1][2]
Key Advantages of this compound
The primary advantages of employing this compound in SPAAC reactions center on its enhanced reactivity compared to its exo counterpart, superior stability in biological media, and a unique stereochemistry that can minimize fluorescence quenching.
-
Enhanced Reactivity: The endo configuration of BCN results in a slightly higher ring strain, leading to faster reaction kinetics in SPAAC compared to the exo isomer.[1] This increased reactivity allows for efficient labeling at lower concentrations and shorter reaction times.
-
Superior Stability: A significant advantage of BCN reagents, including the endo isomer, is their enhanced stability in the presence of endogenous nucleophiles like glutathione (B108866) (GSH), a major consideration for intracellular applications.[3]
-
Reduced Fluorescence Quenching: The stereochemistry of endo-BCN leads to the formation of a more sterically relaxed and extended tricyclic fused ring system in the resulting triazole product.[1] This can reduce the quenching of appended fluorophores, a critical factor for sensitive fluorescence-based detection and imaging applications.[1]
-
Versatility: The Fmoc-protected lysine (B10760008) scaffold provides a convenient handle for solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of the BCN moiety into peptides and proteins.
Comparative Performance Data
To objectively assess the performance of endo-BCN, a comparison of its reaction kinetics and stability with other commonly used cyclooctynes is essential.
Table 1: Second-Order Rate Constants of Various Cyclooctynes in SPAAC
The efficacy of a cyclooctyne in SPAAC is quantified by its second-order rate constant (k₂). The table below compares the k₂ values for the reaction of different cyclooctynes with benzyl (B1604629) azide (B81097), a standard azide coupling partner.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| endo-BCN | 0.29 | [1] |
| exo-BCN | 0.19 | [1] |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | [2] |
| DIBO (Dibenzoannulated cyclooctyne) | ~0.3 - 0.7 | [2] |
| ADIBO (Azadibenzocyclooctyne) | ~1.3 |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.
As the data indicates, while DBCO and its derivatives exhibit faster reaction kinetics, endo-BCN offers a respectable reaction rate suitable for many applications, with the added benefits of smaller size and increased stability.
Table 2: Comparative Stability in the Presence of Glutathione (GSH)
The stability of a bioorthogonal reagent in the cellular environment is paramount for the success of in vivo and live-cell imaging experiments.
| Reagent | Condition | Half-life | Reference |
| BCN | In the presence of Glutathione (GSH) | ~6 hours | [3] |
| DBCO | In the presence of Glutathione (GSH) | ~71 minutes | [3] |
The significantly longer half-life of BCN in the presence of a high concentration of thiols highlights its superior stability and suitability for long-term intracellular studies.
Experimental Protocols
General Protocol for SPAAC using this compound
This protocol provides a general guideline for the conjugation of an azide-containing molecule to a peptide or protein incorporating this compound.
Materials:
-
This compound-labeled peptide/protein
-
Azide-containing molecule (e.g., fluorescent dye, biotin, drug molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other suitable aqueous buffer
-
Dimethylsulfoxide (DMSO) or other suitable organic solvent for dissolving the azide-containing molecule
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Dissolve Reactants:
-
Dissolve the endo-BCN-labeled peptide/protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the azide-containing molecule in DMSO at a concentration of 10-100 mM.
-
-
Reaction Setup:
-
Add the azide-containing molecule stock solution to the peptide/protein solution. A 5- to 20-fold molar excess of the azide is typically used. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. The reaction progress can be monitored by LC-MS or SDS-PAGE. Reaction times can vary from 1 to 24 hours depending on the reactants and their concentrations.
-
-
Purification:
-
Once the reaction is complete, remove the excess unreacted azide and other small molecules by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using techniques such as mass spectrometry, UV-Vis spectroscopy, and SDS-PAGE.
-
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the SPAAC reaction workflow and the structural basis for the advantages of endo-BCN.
Caption: Experimental workflow for a typical SPAAC reaction.
Caption: Rationale for reduced fluorescence quenching with endo-BCN.
References
A Comparative Guide to the Kinetic Analysis of endo-BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For researchers, scientists, and drug development professionals engaged in bioconjugation, cellular imaging, and drug delivery, the choice of bioorthogonal reaction partners is critical. The strain-promoted azide-alkyne cycloaddition (SPAAC) stands out for its efficiency in physiological conditions without the need for a toxic copper catalyst. Bicyclo[6.1.0]nonyne (BCN) is a widely used cyclooctyne (B158145) in SPAAC due to its favorable balance of stability, reactivity, and hydrophilicity. This guide provides an objective comparison of the kinetic performance of the endo-isomer of BCN (endo-BCN) with other commonly used cyclooctynes in their reactions with azides, supported by experimental data.
Quantitative Comparison of Reaction Rates
The efficacy of a cyclooctyne in SPAAC is quantified by its second-order rate constant (k₂), which reflects the intrinsic reactivity of the molecule. A higher k₂ value indicates a faster reaction, which is crucial for applications requiring rapid labeling at low reactant concentrations. The following table summarizes the reported second-order rate constants for the reaction of endo-BCN and other cyclooctynes with various azides.
| Cyclooctyne | Azide (B81097) Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Reference(s) |
| endo-BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | [1] |
| exo-BCN | Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | [1] |
| endo-BCN | Benzyl Azide | 0.15 | DMSO | [2] |
| endo-BCN-PEG | 2-Azidoethanol | 0.19 - 0.21 | Human Blood Plasma | [2] |
| BCN (isomer not specified) | Benzyl Azide | ~0.06 - 0.1 | Not specified | [3] |
| BCN (isomer not specified) | Primary Azides | 0.012 - 0.024 | Not specified | |
| BCN (isomer not specified) | Secondary Azides | 0.012 - 0.024 | Not specified | |
| BCN (isomer not specified) | Tertiary Azides | 0.012 - 0.024 | Not specified | |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | Not specified | [3] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | Not specified | [3] |
From the data, it is evident that endo-BCN exhibits a slightly higher reactivity than its exo-diastereomer.[1] While generally slower than the highly strained dibenzocyclooctynes like DBCO, BCN offers advantages in terms of its smaller size and lower lipophilicity, which can be beneficial in certain biological applications.[3][4] Interestingly, the reactivity of BCN is not significantly affected by the steric hindrance of the azide, showing similar reaction rates with primary, secondary, and tertiary azides. This is in contrast to more sterically demanding cyclooctynes like ADIBO, which exhibit a dramatic decrease in reactivity with tertiary azides.
Experimental Protocols
The determination of second-order rate constants for SPAAC reactions is essential for the quantitative comparison of different cyclooctynes. The most common methods for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.
Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of the triazole product over time.
Materials:
-
Cyclooctyne (e.g., endo-BCN)
-
Azide of interest
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN/D₂O)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the cyclooctyne, the azide, and the internal standard in the chosen deuterated solvent.
-
Initiation of Reaction: In an NMR tube, mix the cyclooctyne and azide solutions at known concentrations. It is often convenient to have one reactant in excess to simplify the kinetic analysis to pseudo-first-order.
-
Data Acquisition: Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature. Acquire a series of ¹H NMR spectra at regular time intervals.[5][6]
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on the cyclooctyne, the azide, or the triazole product, as well as the signal of the internal standard in each spectrum.
-
Normalize the integrals of the reactants/products to the integral of the internal standard to determine their concentrations at each time point.
-
Plot the natural logarithm of the concentration of the limiting reactant versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess (k₂ = k' / [Azide]₀ or k₂ = k' / [Cyclooctyne]₀).
-
Protocol 2: Determination of SPAAC Reaction Kinetics by UV-Vis Spectrophotometry
This method is particularly suitable for cyclooctynes that possess a distinct chromophore that changes upon reaction, such as DBCO.
Materials:
-
Chromophoric cyclooctyne (e.g., DBCO derivative)
-
Azide of interest
-
Appropriate buffer or solvent
-
Quartz cuvettes
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Determine λ_max: Measure the UV-Vis spectrum of the cyclooctyne to identify the wavelength of maximum absorbance (λ_max).
-
Reaction Setup: In a quartz cuvette, add a known concentration of the cyclooctyne solution.
-
Initiate Reaction: Add a known excess of the azide solution to the cuvette, mix quickly, and immediately start monitoring the absorbance at λ_max over time.
-
Data Analysis:
-
Plot the absorbance at λ_max versus time.
-
Fit the data to a pseudo-first-order exponential decay equation to obtain the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[3]
-
Visualizing the Process and Relationships
To better understand the experimental process and the factors influencing cyclooctyne reactivity, the following diagrams are provided.
Caption: Experimental workflow for determining SPAAC reaction rates using ¹H NMR spectroscopy.
Caption: Logical relationship of cyclooctyne structure and electronics to reaction rate.
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 5. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ekwan.github.io [ekwan.github.io]
Assessing the Biocompatibility of endo-BCN-Fmoc-L-Lysine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise attachment of molecules to biological targets in their native environment. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a leading strategy due to its ability to proceed under physiological conditions without the need for cytotoxic copper catalysts. Within the SPAAC toolkit, bicyclo[6.1.0]nonyne (BCN) derivatives, such as endo-BCN-Fmoc-L-Lysine, are frequently employed for the modification of proteins and antibodies, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the biocompatibility of this compound conjugates with relevant alternatives, supported by available experimental data and detailed methodologies.
Core Biocompatibility Parameters: A Head-to-Head Comparison
The biocompatibility of a bioconjugation reagent is a critical determinant of its therapeutic potential. Key parameters for assessment include cytotoxicity, stability in biological media, and immunogenicity. While direct comparative studies on this compound conjugates are limited, we can infer their performance based on data from BCN-containing bioconjugates and compare them to alternatives like Dibenzocyclooctyne (DBCO).
Data Presentation: Comparative Analysis of BCN and DBCO Conjugates
The following tables summarize key performance indicators for BCN and DBCO, two of the most prominent strained alkynes used in copper-free click chemistry.
Table 1: Stability of BCN and DBCO in a Cellular Environment
| Linker | Condition | Degradation after 24h | Reference |
| BCN | RAW264.7 cell lysate | ~79% | [1] |
| DBCO | RAW264.7 cell lysate | ~36% | [1] |
| BCN | In RAW264.7 cells | 79% ± 1.8% | [1] |
| DBCO | In RAW264.7 cells | 36% ± 0.8% | [1] |
| BCN | In the presence of GSH | Significantly more stable than DBCO (t½ ≈ 6 h) | [1] |
| DBCO | In the presence of GSH | Less stable than BCN (t½ ≈ 71 min) | [1] |
Table 2: In Vitro Cytotoxicity of Various Antibody-Drug Conjugates (ADCs)
| ADC Construct | Target Cell Line | IC50 Value | Reference |
| Trastuzumab-vc-MMAE | N87 (HER2+) | Not specified, but potent | [2] |
| Trastuzumab-Gold Conjugate | SKBR3 (HER2+) | Sub-micromolar range | [3] |
| Trastuzumab(MMAE)2 | SK-BR-3 (HER2 high) | 55 ± 10 pM | [4] |
| DVD-ADC (lysine conjugated) | SK-BR-3 (HER2+) | 68 pM | [5] |
| 7300-LP3004 (side-chain ADC) | SHP-77 | 39.74 nM | [6] |
| 7300-LP2004 (side-chain ADC) | SHP-77 | 32.17 nM | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of biocompatibility. Below are methodologies for key assays.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a bioconjugate on an adherent cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
This compound conjugated antibody (and relevant controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.[7]
-
-
Treatment:
-
Prepare serial dilutions of the bioconjugate and control antibodies in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted conjugates to the respective wells. Include wells with medium only as a blank control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to form formazan (B1609692) crystals.[7]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes.[7]
-
-
Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the logarithm of the conjugate concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Immunogenicity Assessment using Anti-Drug Antibody (ADA) Bridging ELISA
This protocol provides a general framework for detecting ADAs in serum samples.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated bioconjugate (e.g., this compound conjugate)
-
HRP-labeled bioconjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Sample Diluent (e.g., Blocking Buffer)
-
Serum samples (from treated and control subjects)
-
Positive control anti-drug antibody
-
TMB substrate solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Add 100 µL of biotinylated bioconjugate (at a pre-optimized concentration) to each well of a streptavidin-coated plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Sample Incubation:
-
Dilute serum samples, positive control, and negative control in Sample Diluent.
-
Add 100 µL of the diluted samples to the respective wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of HRP-labeled bioconjugate (at a pre-optimized concentration) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Determine the cut-point from the negative control samples.
-
Samples with absorbance values above the cut-point are considered positive for ADAs.
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for assessing the biocompatibility of bioconjugates.
Signaling Pathway: A Generic Apoptosis Induction Pathway for ADCs
Caption: Generalized pathway of ADC-induced apoptosis.
Conclusion
The selection of a bioorthogonal linker is a critical decision in the development of bioconjugates for therapeutic applications. While direct, head-to-head biocompatibility data for this compound conjugates versus alternatives like DBCO-lysine conjugates is not extensively available, the existing literature provides valuable insights.
BCN-based conjugations, facilitated by SPAAC, offer the significant advantage of being copper-free, thereby avoiding the inherent cytotoxicity of copper catalysts.[5] The stability of the linker is a nuanced consideration; while DBCO appears more stable in whole-cell lysates, BCN shows superior stability in the presence of high concentrations of the intracellular antioxidant glutathione (B108866) (GSH).[1] This suggests that the specific cellular environment and the duration of the intended application should guide linker selection.
For researchers and drug developers, the choice between this compound and other linkers will depend on a careful evaluation of the specific application, considering factors such as the desired reaction kinetics, the biological environment, and the nature of the conjugated molecule. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations to generate critical data for informed decision-making in the development of novel bioconjugates.
References
- 1. abzena.com [abzena.com]
- 2. researchgate.net [researchgate.net]
- 3. Trastuzumab gold-conjugates: synthetic approach and in vitro evaluation of anticancer activities in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of endo-BCN-Fmoc-L-Lysine: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of endo-BCN-Fmoc-L-Lysine to ensure laboratory safety and environmental protection.
Key Chemical and Safety Data
The following table summarizes essential information for this compound. It is important to note that while a comprehensive, officially published Safety Data Sheet (SDS) is not widely accessible, the data presented is based on information for structurally similar compounds and general chemical safety principles.
| Property | Value |
| Chemical Name | Nα-(Fmoc)-Nε-(endo-BCN)-L-Lysine |
| CAS Number | 1493802-95-1 |
| Molecular Formula | C₃₂H₃₆N₂O₆ |
| Molecular Weight | 544.64 g/mol |
| Appearance | White to off-white solid |
| Potential Hazards | Based on similar BCN-containing compounds, may be harmful if swallowed and may exhibit aquatic toxicity. Handle with care to avoid inhalation of dust and contact with skin and eyes. |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are required. Use in a well-ventilated area. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. |
Experimental Protocols: Step-by-Step Disposal Procedures
The primary method for the disposal of this compound and its associated waste is through a licensed chemical waste disposal service. Adherence to the following steps is crucial for safe and compliant disposal.
1. Waste Segregation:
-
Solid Waste: Collect all solid materials contaminated with this compound, including unused product, contaminated personal protective equipment (gloves, etc.), weighing paper, and paper towels, in a designated solid chemical waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, clearly labeled liquid chemical waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Waste Container Selection and Labeling:
-
Use containers that are compatible with the chemical waste. For solid waste, a sealable, high-density polyethylene (B3416737) (HDPE) container is appropriate. For liquid waste, use a labeled, sealable bottle, ensuring it is compatible with any solvents used.
-
All waste containers must be clearly labeled with the full chemical name ("this compound waste"), the primary hazard(s) (e.g., "Caution: Chemical Waste"), the date of waste generation, and the name of the generating laboratory or researcher.
3. Storage of Chemical Waste:
-
Store sealed waste containers in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure that the storage area is away from general laboratory traffic and incompatible materials.
4. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the licensed chemical waste disposal service.
5. Spill and Decontamination Procedures:
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Carefully collect the absorbed material and any contaminated solids using non-sparking tools and place them in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or detergent, collecting all cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended for guidance purposes only and is based on general laboratory safety principles and data from similar chemical compounds. Always consult your institution's specific waste disposal policies and the most current Safety Data Sheet (SDS) if available. It is the user's responsibility to ensure compliance with all applicable local, state, and federal regulations regarding chemical waste disposal.
Personal protective equipment for handling endo-BCN-Fmoc-L-Lysine
Essential Safety and Handling Guide for endo-BCN-Fmoc-L-Lysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of this compound. The following procedures are designed to ensure the safe operational use and disposal of this compound, fostering a secure laboratory environment.
Compound Overview
This compound is a chemical compound utilized in bioconjugation and drug development, notably in "click chemistry" applications.[1][2][3][4] It is typically supplied as a white to almost white powder or crystalline solid.[5] Due to its reactive nature and sensitivity to light, moisture, and heat, proper handling and storage are imperative.[6]
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact with the compound. Change gloves immediately if they become contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles that conform to ANSI Z87.1 or equivalent standards. | To protect the eyes from dust particles and potential splashes of solutions containing the compound. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. A dust mask may be used if there is a risk of generating dust. For larger quantities or when dust generation is unavoidable, work in a fume hood. | To prevent the inhalation of fine particles of the compound.[7] |
Operational and Disposal Plans
Experimental Protocols: Step-by-Step Handling and Usage
-
Preparation and Weighing:
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Conduct all weighing and handling of the solid compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust.
-
Use clean, dedicated spatulas and weighing instruments.
-
-
Dissolution:
-
When dissolving the compound, add the solvent to the solid slowly and with gentle agitation.
-
Consult relevant experimental protocols for appropriate solvents. The compound is reportedly soluble in DMF and DCM.[9]
-
-
Reaction Setup:
-
Carry out all reactions involving this compound in a chemical fume hood.
-
Ensure all glassware is clean and dry to prevent unwanted side reactions.
-
-
Post-Reaction Work-up:
-
Quench the reaction mixture according to your specific protocol.
-
Handle all post-reaction mixtures and solvents as chemical waste.
-
Storage Plan
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.[9][10]
-
The recommended storage temperature is -20°C.[6]
-
Store under an inert atmosphere, such as argon, if possible, to prevent degradation from moisture and air.[6]
Disposal Plan
All waste containing this compound, including unused solid, solutions, and contaminated materials, must be treated as chemical waste. Do not dispose of it in the regular trash or down the drain.[8]
-
Solid Waste:
-
Collect unused or waste solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated items such as weighing papers, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a labeled, sealable container for liquid chemical waste.
-
Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management guidelines.
-
-
Decontamination:
-
Clean any spills with an appropriate solvent and absorbent material.
-
Dispose of all cleaning materials as contaminated chemical waste.
-
-
Waste Pickup:
-
Follow your institution's established procedures for the pickup and disposal of chemical waste.
-
Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Copper-free Click-chemsitry Click Amino Acid (CAS: 1493802-95-1) | SiChem GmbH [shop.sichem.de]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound 1493802-95-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. labsolu.ca [labsolu.ca]
- 7. peptide.com [peptide.com]
- 8. carlroth.com [carlroth.com]
- 9. This compound (BCN) [nebulabio.com]
- 10. Copper-free Click-chemsitry Click Amino Acid | SiChem GmbH [shop.sichem.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
